reactive blue 231
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCGGYPMLXZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317912 | |
| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71458-51-0, 115682-09-2 | |
| Record name | NSC322038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Reactive Blue 231 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Adsorption Based Methodologies for Reactive Blue 231 Removal
Fundamental Principles of Adsorption for Dye Effluents
The efficacy of adsorption processes hinges on the intricate interactions between the dye molecules (adsorbate) and the surface of the adsorbent material, as well as the dynamics of mass transfer within the system.
Adsorbate-Adsorbent Interactions
The removal of reactive dyes like RB 231 from wastewater is a complex process governed by various physical and chemical interactions between the dye molecules and the adsorbent surface. researchgate.net These interactions can include:
Electrostatic Interactions: The surface charge of the adsorbent and the ionic nature of the dye are crucial. For anionic dyes such as reactive dyes, adsorbents with positively charged surfaces under specific pH conditions are more effective. rsc.orgnih.gov For instance, acidic conditions often favor the adsorption of anionic dyes on cationic adsorbents.
Ion Exchange: This mechanism involves the exchange of ions between the adsorbent and the dye molecules in the solution. rsc.orgresearchgate.net The functional groups on the adsorbent surface can exchange ions with the charged portions of the dye molecules, leading to their removal.
Van der Waals Forces: These are weak intermolecular forces that contribute to the physical adsorption of dye molecules onto the adsorbent surface. researchgate.net
Hydrogen Bonding: The presence of hydrogen bond donor and acceptor sites on both the dye molecule and the adsorbent can lead to the formation of hydrogen bonds, facilitating adsorption. nih.govdeswater.com
π-π Interactions: The aromatic structures present in many dye molecules, including reactive dyes, can interact with the surface of carbonaceous adsorbents through π-π stacking interactions. rsc.orgnih.govfrontiersin.org
Surface Complexation: The formation of complexes between the dye molecules and the functional groups on the adsorbent surface is another significant mechanism. rsc.orgresearchgate.net
The specific mechanism that dominates the adsorption process depends on the chemical structures of both the dye and the adsorbent, as well as the operational parameters of the system, such as pH and temperature. rsc.org
Mass Transfer Phenomena in Adsorption Systems
External (or Film) Mass Transfer: This initial step involves the transport of dye molecules from the bulk liquid phase to the external surface of the adsorbent particle through a thin boundary layer or film. mdpi.comresearchgate.netejournals.eu The rate of external mass transfer is influenced by factors such as agitation speed, dye concentration, and temperature. bioline.org.br Increasing the agitation speed can reduce the thickness of the boundary film, thereby enhancing the external mass transfer rate. bioline.org.br
Internal (or Intraparticle) Diffusion: Once the dye molecules reach the adsorbent surface, they diffuse into the porous structure of the adsorbent to reach the internal active sites. mdpi.comresearchgate.net This internal diffusion can occur through the pores filled with the solution (pore diffusion) or along the interior surface of the pores (surface diffusion). journals.co.za
Adsorption onto Active Sites: The final step is the attachment of the dye molecules to the active sites on the interior surface of the adsorbent. ejournals.eu
Development and Characterization of Novel Adsorbent Materials
The quest for efficient and cost-effective dye removal has spurred research into a wide array of adsorbent materials. These materials are broadly categorized into bio-based adsorbents, inorganic composites, and surface-modified materials, each offering unique advantages for the capture of dyes like Reactive Blue 231.
Bio-based Adsorbents and Agricultural Waste Derivatives
In recent years, there has been a significant shift towards the use of low-cost and environmentally friendly adsorbents derived from biological sources and agricultural waste. frontiersin.orgiwaponline.comdeswater.com These materials are attractive due to their abundance, renewability, and potential for high adsorption capacities. physchemres.orgsci-hub.se
Examples of bio-based adsorbents and agricultural waste derivatives investigated for dye removal include:
Chitin and Chitosan (B1678972) deswater.compjoes.com
Peat, yeast, and fungi biomass frontiersin.org
Wood bark and sawdust researchgate.net
Fruit peels (e.g., orange, banana, pomelo) physchemres.orgmdpi.comiwaponline.com
Seeds (e.g., papaya seeds) deswater.com
Leaves and straw mdpi.comiwaponline.com
Rice husks iwaponline.com
Coffee grounds ikm.org.my
The effectiveness of these materials lies in their composition, which is rich in cellulose, hemicellulose, and lignin (B12514952). These components possess various functional groups, such as carboxyl and hydroxyl groups, that can actively bind with dye molecules. mdpi.com The porous structure and large surface area of many of these materials also contribute to their adsorption capabilities. frontiersin.orgsci-hub.se For instance, the adsorption capacity of banana stems for Remazole Red RGB dye has been reported to be significant. iwaponline.com Similarly, cross-linked chitosan-epichlorohydrin biobeads have shown an adsorption capacity of 81.3 mg/g for Reactive Red 120. deswater.com
Inorganic and Hybrid Composites for Dye Capture (e.g., TiO₂, P25, modified bentonite)
Inorganic materials and their hybrid composites have been extensively studied as adsorbents for dye removal due to their high surface area, thermal stability, and tunable surface chemistry. bch.ro
Titanium Dioxide (TiO₂): TiO₂, particularly in its P25 form, is a well-known photocatalyst that can also act as an adsorbent. core.ac.uk Its high surface area and the presence of hydroxyl groups on its surface facilitate the adsorption of dye molecules. The combination of adsorption and photocatalysis using TiO₂ can lead to the complete degradation of the dye. core.ac.uk Hybrid composites of TiO₂ with other materials, such as graphene oxide (GO) and zinc titanate (ZnTiO₃), have been developed to enhance adsorption capacity and photocatalytic efficiency. mdpi.com
Modified Bentonite (B74815): Bentonite, a type of clay, is a readily available and low-cost adsorbent. researchgate.net However, its adsorption capacity for anionic dyes can be limited. To improve its performance, bentonite can be modified through various methods, such as acid activation, ion exchange, or intercalation with organic surfactants. jwent.netlew.roresearchgate.net For example, modifying bentonite with magnesium can increase its removal efficiency for methylene (B1212753) blue. jwent.net Plasma surface modification has also been shown to increase the dye removal capacity of bentonite from 168 to 231 mg g⁻¹. researchgate.net
Hybrid Composites: Combining organic and inorganic materials to create hybrid composites can leverage the synergistic properties of both components. For instance, a novel hybrid composite of reduced graphene oxide (rGO), black cumin, and zirconia (ZrO₂) has been successfully used for methylene blue adsorption. mdpi.comresearchgate.net Similarly, starch-based hybrid composites with halloysite (B83129) nanotubes have demonstrated a high adsorption capacity for methylene blue due to their large hollow openings and surface area. rsc.org
Surface Modification Techniques for Enhanced Adsorption Capacity
To improve the adsorption performance of existing materials, various surface modification techniques are employed. rsc.orgmdpi.com These methods aim to increase the surface area, introduce specific functional groups, and alter the surface charge of the adsorbent. rsc.org
Common surface modification techniques include:
Acid Treatment: Treating adsorbents with acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or nitric acid (HNO₃) can increase surface porosity and introduce acidic functional groups, which can enhance the adsorption of cationic dyes. rsc.orgmdpi.com However, for anionic dyes, this can sometimes have a negative effect.
Alkali Treatment: Treatment with bases such as sodium hydroxide (B78521) (NaOH) can increase the number of negatively charged sites on the adsorbent surface, which is favorable for the adsorption of cationic dyes. rsc.org
Impregnation: This involves the deposition of chemical substances like metals or metal oxides onto the adsorbent surface to create new active sites. rsc.org
Grafting: This technique involves attaching specific functional groups to the adsorbent surface to enhance its affinity for particular dyes.
Plasma Treatment: This method uses high-energy plasma to modify the surface properties of the adsorbent, potentially creating new reactive sites. researchgate.net
These modifications can significantly enhance the adsorption capacity and selectivity of adsorbents for specific dyes like this compound. mdpi.com
Material Characterization for Adsorption Applications
A comprehensive understanding of an adsorbent's physical and chemical properties is essential for evaluating its potential for dye removal. Various analytical techniques are employed to investigate these characteristics.
Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of adsorbent materials. mdpi.com SEM images reveal details about the adsorbent's surface texture, such as whether it is smooth, rough, porous, or aggregated. For instance, in the study of adsorbents for reactive dye removal, SEM analysis of materials like cucumber peels and TiO2-P25 has been instrumental. researchgate.netcore.ac.uk The images can show an irregular, heterogeneous texture with agglomerated nanoparticles, which can be crucial for understanding how the dye molecules interact with the adsorbent surface. core.ac.uk The porous nature of an adsorbent, as identified by SEM, is a key factor in its ability to capture and retain dye molecules. researchgate.net
For example, SEM has been used to characterize rainbow trout bones as a biosorbent, revealing their surface morphology before and after dye adsorption. ijcce.ac.ir Similarly, the morphology of chitosan films and basic bismuth nitrates has been examined using SEM to assess their suitability for removing reactive dyes. researchgate.netmdpi.com The technique provides visual evidence of the surface features that contribute to the adsorption process.
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used to determine the elemental composition of a material. myscope.trainingintertek.comvaccoat.com When the electron beam of an SEM interacts with the sample, it generates characteristic X-rays from the elements present. oxinst.com The EDX detector analyzes these X-rays to identify the elements and their relative abundance.
In the context of this compound removal, EDX analysis of adsorbents like lemon peel beads doped with iron(III) oxide-hydroxide and zinc oxide has identified the presence of key elements such as carbon, oxygen, calcium, chlorine, sodium, iron, and zinc. acs.org This information is vital for understanding the chemical nature of the adsorbent and the potential active sites for dye binding. For instance, the presence of specific elements can indicate the successful modification or functionalization of an adsorbent. EDX has also been used to confirm the elemental composition of nanohydroxyapatite and basic bismuth nitrate (B79036) adsorbents. mdpi.comsciendo.com
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. acs.org It provides information on the phase composition and the degree of crystallinity of an adsorbent. For example, XRD analysis of TiO2 nanoparticles used for reactive dye removal confirmed their crystalline phases, which is essential for their photocatalytic and adsorption properties. core.ac.uk Similarly, XRD has been used to study the crystal structure of nanohydroxyapatite, revealing that uncalcined samples are poorly crystalline, while calcined samples show an increase in crystallite size. sciendo.com
The XRD patterns of lemon peel beads doped with iron(III) oxide-hydroxide showed a semi-crystalline structure with specific peaks corresponding to sodium alginate and iron(III) oxide-hydroxide. acs.org This indicates the successful incorporation of the metal oxide into the biopolymer matrix. The crystalline or amorphous nature of an adsorbent can significantly influence its surface area and the availability of adsorption sites.
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. biointerfaceresearch.com It involves the adsorption of a gas, typically nitrogen, onto the surface of the material at a constant temperature. biointerfaceresearch.com The surface area is a critical parameter for adsorbents as a larger surface area generally provides more sites for adsorption.
For instance, the BET surface area of chitosan-modified flax shive was found to be 1.772 m²/g. ncsu.edu Studies on nanohydroxyapatite have shown BET surface areas of 325 m²/g for uncalcined samples and 269 m²/g for calcined samples, with both exhibiting mesoporous characteristics. icm.edu.pl The BET analysis of activated carbon from pine cones and rainbow trout bones has also been crucial in evaluating their adsorption potential. ijcce.ac.irumsha.ac.ir The pore size and volume, which are also determined from the nitrogen adsorption-desorption isotherms, provide further insight into the adsorbent's porous structure and its ability to accommodate dye molecules. biointerfaceresearch.comicm.edu.pl
Fourier-Transform Infrared Spectroscopy (FTIR) is a technique used to identify the functional groups present on the surface of an adsorbent. niom.noresearchgate.net Different chemical bonds vibrate at specific frequencies, and FTIR measures the absorption of infrared radiation by the sample to create a unique spectral fingerprint. researchgate.net This information is vital for understanding the chemical interactions between the adsorbent and the dye molecules. For example, FTIR analysis of cucumber peel and TiO2-P25 adsorbents has helped identify the chemical groups on their surfaces. researchgate.net The presence of hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups often indicates a high potential for dye adsorption. mdpi.com FTIR has been used to characterize a variety of adsorbents for reactive dye removal, including chitosan films, lemon peel beads, and basic bismuth nitrates. core.ac.ukresearchgate.netmdpi.comacs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. plos.orgd-nb.info XPS is particularly useful for analyzing the surface chemistry of adsorbents. usda.gov For instance, XPS analysis of a nano-carbon adsorbent revealed the presence of C, N, O, and Zn, and provided detailed information about the chemical states of carbon and nitrogen, such as C=C, C-OH, and C=N bonds. mdpi.com This level of detail is crucial for elucidating the mechanisms of dye adsorption, including electrostatic interactions and hydrogen bonding. mdpi.com XPS has also been employed to characterize chitosan-modified flax shive and various biochars. ncsu.eduplos.orgjst.go.jp
Adsorption Equilibrium Modeling and Isotherm Analysis
To quantify the adsorption capacity of an adsorbent and understand the interaction between the adsorbate (dye) and the adsorbent, adsorption equilibrium studies are conducted. The data obtained from these studies are often fitted to various isotherm models.
The Langmuir and Freundlich isotherms are the most commonly used models to describe the equilibrium of adsorption. austinpublishinggroup.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. core.ac.uksciendo.com In contrast, the Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.netaustinpublishinggroup.com
Several studies on the removal of reactive dyes have found that the experimental data fits well with either the Langmuir or Freundlich model, or sometimes both. For instance, the adsorption of a reactive blue dye on cucumber peel was best described by the Freundlich isotherm, indicating a heterogeneous adsorbent surface. researchgate.net Conversely, the adsorption of Reactive Blue 203 on TiO2-P25 was better described by the Langmuir model, suggesting uniform and finite adsorption sites. core.ac.uk Similarly, the adsorption of Reactive Blue 19 on nanohydroxyapatite and serpentine (B99607) clay was found to follow the Langmuir model. sciendo.comunibo.it
The choice of the best-fitting isotherm model is typically based on the correlation coefficient (R²) value. A higher R² value indicates a better fit of the model to the experimental data. For example, in the study of Reactive Blue 203 adsorption on TiO2-P25, the Langmuir model had an R² of 0.99459, which was higher than the Freundlich model's R² of 0.98559. core.ac.uk
The maximum adsorption capacity (Qm), a key parameter obtained from the Langmuir isotherm, represents the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. For example, the maximum adsorption capacity of uncalcined and calcined nanohydroxyapatite for Reactive Blue 19 was found to be 90.09 mg/g and 74.97 mg/g, respectively. sciendo.combibliotekanauki.pl For serpentine clay, the maximum adsorption capacity for the same dye was 44.8 mg/g. unibo.it
The following table summarizes the findings from various studies on the adsorption of reactive dyes, highlighting the best-fit isotherm models and the corresponding maximum adsorption capacities.
| Adsorbent | Reactive Dye | Best-Fit Isotherm Model | Maximum Adsorption Capacity (Qm) (mg/g) |
| Cucumber Peel | Reactive Blue | Freundlich | 18.76 |
| TiO2-P25 | Reactive Blue 203 | Langmuir | 51.71 |
| Uncalcined Nanohydroxyapatite | Reactive Blue 19 | Langmuir | 90.09 |
| Calcined Nanohydroxyapatite | Reactive Blue 19 | Langmuir | 74.97 |
| Serpentine Clay | Reactive Blue 19 | Langmuir | 44.8 |
| Nano-Carbon Material (N-CM) | Reactive Blue 19 | Langmuir | 116.01 |
| Chitosan Films | Reactive Blue 19 | Langmuir | 799 (at 20°C), 822.4 (at 40°C) |
| Acid-Treated BOF Slag | Reactive Blue 19 | Langmuir, Redlich-Peterson | 60 |
This table is based on data from multiple research articles. researchgate.netcore.ac.ukresearchgate.netsciendo.commdpi.comunibo.itresearchgate.net
Other isotherm models, such as the Dubinin-Radushkevich (D-R) and Temkin models, are also used to analyze adsorption equilibrium data, providing further insights into the adsorption process. umsha.ac.irresearchgate.netbrieflands.com
Langmuir Isotherm Model and Monolayer Adsorption
Freundlich Isotherm Model and Heterogeneous Surface Adsorption
In contrast to the Langmuir model, the Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat. researchgate.net This model suggests that the adsorbent surface has sites with varying energies of adsorption and supports the concept of multilayer adsorption. researchgate.net The Freundlich equation includes an intensity parameter, 'n', which provides an indication of the favorability of the adsorption process. An 'n' value greater than one suggests that adsorption is favorable. iwaponline.com Studies on various reactive dyes have utilized the Freundlich model to describe their adsorption behavior, though specific parameters for this compound are not documented in the available literature. researchgate.netresearchgate.net
Temkin Isotherm Model and Adsorbate-Adsorbent Interactions
The Temkin isotherm model explicitly considers the interactions between the adsorbent and the adsorbate. It is based on the assumption that the heat of adsorption of all molecules in the layer decreases linearly with surface coverage due to these interactions. ijcce.ac.ir This model is typically valid for intermediate concentration ranges. The model includes a constant related to the heat of sorption, providing insight into the energetic aspects of the adsorption process. ijcce.ac.ir Application of the Temkin model can indicate whether the adsorption process is chemical or physical in nature. ijcce.ac.ir
Dubinin-Radushkevich Isotherm Model and Pore Filling Mechanism
The Dubinin-Radushkevich (D-R) isotherm model is a semi-empirical model that does not assume a homogeneous surface or constant adsorption potential. It is often used to describe adsorption mechanisms that follow a pore-filling process, which is particularly relevant for microporous adsorbents like activated carbons. sciendo.com A key feature of the D-R model is the calculation of the mean free energy of adsorption (E). This energy value helps to distinguish between physical adsorption (E < 8 kJ/mol) and chemical adsorption (E > 8 kJ/mol). sciendo.com
Hill Isotherm Model Application
The Hill isotherm model describes the binding of different species onto a homogeneous surface. It assumes that adsorption is a cooperative phenomenon, meaning that the adsorption of one molecule can influence the adsorption of subsequent molecules at neighboring sites. This interaction can be either positive (cooperative) or negative (hindering). While the Hill model is applied in some adsorption studies, its specific application and determined parameters for the adsorption of this compound have not been reported in existing research.
Adsorption Kinetics and Mechanistic Pathways
Adsorption kinetics are crucial for understanding the rate at which a dye is removed from a solution and the mechanism that governs the adsorption process.
Pseudo-First-Order Kinetic Model
The pseudo-first-order kinetic model, developed by Lagergren, is one of the most widely used models to describe the rate of adsorption from a liquid phase. icm.edu.plsrce.hr It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. icm.edu.pl This model is generally applicable during the initial stages of an adsorption process. srce.hr The model is expressed by the equation: log(qe - qt) = log(qe) - (k1/2.303)t, where qe and qt are the amounts of dye adsorbed at equilibrium and at time t (mg/g), respectively, and k1 is the rate constant of pseudo-first-order adsorption (min-1). icm.edu.pl Studies on various reactive dyes often test this model, but specific kinetic data for this compound is not available. ijcce.ac.irresearchgate.netorientjchem.org
Pseudo-Second-Order Kinetic Model
The pseudo-second-order kinetic model is frequently used to describe the adsorption of dyes where the rate-limiting step involves chemical interactions between the adsorbate and the adsorbent. scirp.org This model assumes that the adsorption rate is dependent on the square of the number of unoccupied active sites on the adsorbent surface. scirp.org The linearized form of the pseudo-second-order equation is expressed as:
t/qt = 1/(k2qe2) + (1/qe)t
Where:
qe (mg/g) is the amount of dye adsorbed at equilibrium.
qt (mg/g) is the amount of dye adsorbed at time t.
k2 (g/mg·min) is the rate constant for the pseudo-second-order model.
A linear plot of t/qt versus t indicates the applicability of this model. The values for qe and k2 can then be determined from the slope and intercept of the plot, respectively. scirp.org
Numerous studies on reactive blue dyes have demonstrated an excellent fit with the pseudo-second-order model, suggesting that chemisorption is the dominant mechanism. scirp.orgpreprints.org For instance, the adsorption of Reactive Blue 19 (RB19) onto various adsorbents, including nanohydroxyapatite and powdered activated carbon, was well-described by this model. icm.edu.plbibliotekanauki.plneptjournal.com Similarly, research on other reactive dyes like Reactive Brilliant Blue KN-R and Turquoise Blue confirmed that the process is best represented by pseudo-second-order kinetics. orientjchem.orgmdpi.comresearchgate.net The strong correlation coefficients (R² > 0.99) and the close agreement between experimental and calculated equilibrium adsorption capacities (qₑ) in these studies underscore the model's validity for these systems. preprints.orgnih.gov This indicates that the rate of adsorption is primarily controlled by the chemical reaction at the adsorbent's active sites.
Intraparticle Diffusion Models
qt = kidt1/2 + C
Where:
kid (mg/g·min1/2) is the intraparticle diffusion rate constant.
C (mg/g) is a constant related to the thickness of the boundary layer; a larger value of C indicates a greater boundary layer effect. nih.goviwaponline.com
A plot of qt versus t1/2 can reveal the diffusion mechanism. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, research on reactive dyes often shows multi-linear plots, indicating that the adsorption process is complex and involves multiple stages. orientjchem.orgmdpi.com Typically, these stages are:
Film Diffusion: The initial, rapid phase where dye molecules migrate from the bulk solution to the external surface of the adsorbent.
Intraparticle Diffusion: A slower phase where dye molecules diffuse into the pores of the adsorbent.
Adsorption Equilibrium: The final stage where the rate of adsorption slows down significantly as the system approaches equilibrium due to the saturation of active sites.
Chemisorption vs. Physisorption Mechanisms
Adsorption processes are broadly categorized into two primary mechanisms: physisorption and chemisorption. aip.orgmdpi.com
Physisorption (Physical Adsorption): This involves weak intermolecular forces, such as van der Waals forces or hydrogen bonding, between the adsorbate molecules and the adsorbent surface. aip.orgfrontiersin.org It is a reversible process, non-specific, and typically results in the formation of multiple layers on the adsorbent. mdpi.comfrontiersin.org
Chemisorption (Chemical Adsorption): This occurs when a chemical bond, such as a covalent or ionic bond, is formed between the adsorbate and the adsorbent. aip.orgfrontiersin.org This process is highly specific, often irreversible, and involves significant valence forces. aip.orgmdpi.com
For reactive blue dyes, the adsorption mechanism is often a complex interplay of both physical and chemical processes. nih.gov The strong fit of adsorption data to the pseudo-second-order kinetic model is a primary indicator that chemisorption plays a crucial, rate-determining role. nih.govscirp.orgpreprints.org Furthermore, thermodynamic data can help differentiate between the two. The magnitude of activation energy (Ea) and enthalpy change (ΔH°) can provide insights; for example, ΔG° values between -20 and 0 kJ/mol are often associated with physisorption, while values ranging from -80 to -400 kJ/mol suggest chemisorption. nih.govmdpi.com
In the case of anionic reactive dyes, the mechanism involves several interactions, including:
Electrostatic Attraction: A key mechanism, especially at low pH, where the positively charged adsorbent surface attracts the anionic dye molecules. frontiersin.orgnih.gov
Hydrogen Bonding: Occurs between functional groups on the dye and the adsorbent. nih.gov
π-π Interactions: Can occur between the aromatic rings of the dye and the adsorbent surface. mdpi.comnih.gov
Therefore, the removal of this compound and similar dyes is not governed by a single mechanism but rather by a combination of physisorption and chemisorption processes. nih.gov
Thermodynamic Considerations of this compound Adsorption
Thermodynamic analysis is essential for determining the feasibility, spontaneity, and nature of the adsorption process. Key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated using the following equations:
ΔG° = -RT ln(KL) ΔG° = ΔH° - TΔS°
Where:
R is the universal gas constant (8.314 J/mol·K).
T is the absolute temperature in Kelvin (K).
KL is the Langmuir constant, which relates to the equilibrium of the adsorption process.
Gibbs Free Energy (ΔG°): The sign of ΔG° indicates the spontaneity of the process. A negative value signifies that the adsorption is spontaneous and thermodynamically favorable. nih.gov Studies on various reactive dyes consistently report negative ΔG° values, confirming the feasibility of the adsorption process. orientjchem.orgmdpi.comresearchgate.net For example, the adsorption of Reactive Orange 16 showed ΔG° values in the range of -8.4 to -9.2 kJ/mol at temperatures from 298K to 323K. nih.gov
Enthalpy (ΔH°): This parameter reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat).
A positive ΔH° indicates an endothermic process, where adsorption is more favorable at higher temperatures. nih.govorientjchem.org This is often attributed to the increased mobility of dye ions and the potential swelling of the adsorbent's internal structure at higher temperatures. tlr-journal.com
A negative ΔH° signifies an exothermic process, where adsorption is favored at lower temperatures. neptjournal.comsciendo.com
Research findings for reactive dyes vary. Some studies on Turquoise Blue and Reactive Orange 16 report positive ΔH° values, suggesting an endothermic process. nih.govorientjchem.org Conversely, studies on Reactive Blue 19 and other reactive dyes on powdered activated carbon found the process to be exothermic. neptjournal.comsciendo.com
Entropy (ΔS°): A positive ΔS° value indicates an increase in randomness at the solid-solution interface during the adsorption process. nih.govmdpi.com This suggests that the adsorbate molecules have a higher affinity for the adsorbent surface. tlr-journal.com Most studies on reactive dyes report positive entropy changes. nih.govorientjchem.org
Table 1: Thermodynamic Parameters for Reactive Dye Adsorption from Various Studies
| Dye Studied | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Source(s) |
| Reactive Orange 16 | Cu(I)-PANI Composite | -8.437 to -9.272 | +1.512 | +33.387 | Spontaneous, Endothermic | nih.govmdpi.com |
| Turquoise Blue | Activated Carbon | Negative | Positive | Positive | Spontaneous, Endothermic | orientjchem.org |
| Reactive Blue 19 | Nanohydroxyapatite | - | - | - | Spontaneous, Exothermic | sciendo.com |
| Remazol Dyes | Chitosan Treated Cotton | Positive | Positive | Positive | Non-spontaneous, Endothermic | tlr-journal.com |
| Reactive Blue 19 | Ulva reticulata (biochar) | -2.97 to -4.38 | +16.03 | +63.76 | Spontaneous, Endothermic | researchgate.net |
Note: A positive ΔG° in one study indicates non-spontaneous conditions under the specific experimental setup.
Optimization of Adsorption Process Parameters for Reactive Blue Dyes
Influence of Solution pH on Adsorption Efficiency
The pH of the aqueous solution is one of the most critical factors influencing the adsorption capacity of anionic dyes like this compound. deswater.com The pH affects both the surface charge of the adsorbent and the degree of ionization of the dye molecules. frontiersin.orgcore.ac.uk
Reactive blue dyes are anionic, meaning they carry a negative charge in solution due to groups like sulfonyl (–OSO₃⁻) or sulfonic (–SO₃⁻). nih.govsciendo.com The adsorption of these dyes is highly favorable under acidic conditions (low pH). At a low pH, the concentration of H⁺ ions in the solution increases, leading to the protonation of the adsorbent's surface functional groups (e.g., -OH, -COOH), resulting in a net positive surface charge. deswater.combch.ro This positive charge creates a strong electrostatic attraction with the negatively charged anionic dye molecules, significantly enhancing adsorption efficiency. mdpi.combch.ro
Conversely, as the pH increases, the adsorbent surface becomes increasingly deprotonated and negatively charged. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, causing a sharp decrease in adsorption efficiency. deswater.comcore.ac.uk Numerous studies have confirmed this trend for various reactive blue dyes.
Table 2: Optimal pH for Adsorption of Various Reactive Blue Dyes
| Dye Studied | Adsorbent | Optimal pH | Finding | Source(s) |
| Reactive Blue 19 | Co/γ-Al₂O₃ | ~2 | Maximum adsorption capacity occurs at pH 2. | bch.ro |
| Turquoise Blue | Activated Carbon | 2 | Optimum pH for adsorption was found to be 2. | orientjchem.org |
| Reactive Brilliant Blue KN-R | Chitosan-Biochar Beads | 2 | Highest adsorption capacity was observed at pH 2. | mdpi.comresearchgate.net |
| Reactive Blue 19 | Nanohydroxyapatite | 3 | High dye removal rate of ~96% achieved at pH 3. | icm.edu.pl |
| Reactive Blue 19 | Powdered Activated Carbon | 2 | Effective pH for removal was found to be 2. | neptjournal.com |
| Reactive Blue 203 | TiO₂-P25 | 3 | Adsorption is maximized under acidic pH conditions. | core.ac.uk |
Effect of Initial Reactive Blue Dye Concentration
The initial concentration of the dye in the effluent is a crucial parameter as it acts as a driving force for the mass transfer between the aqueous and solid phases. mdpi.comnih.gov The effect of the initial dye concentration is typically twofold:
Effect on Adsorption Capacity (qe): The equilibrium adsorption capacity (qe, measured in mg of dye per g of adsorbent) generally increases with an increase in the initial dye concentration. mdpi.combrieflands.com A higher initial concentration creates a greater concentration gradient, which overcomes the mass transfer resistance and facilitates the diffusion of dye molecules to the active sites of the adsorbent. mdpi.comsciendo.com
For example, a study on Reactive Orange 16 showed that as the initial concentration increased from 20 to 100 mg/L, the adsorption capacity rose from 31.55 to 157.79 mg/g, while the removal percentage dropped from 94.67% to 38.2%. mdpi.com Similarly, research on Turquoise Blue dye showed that the percentage of dye removed decreased as the initial concentration increased from 25 to 75 mg/L. orientjchem.org This highlights the competition for limited active sites at higher dye concentrations.
Impact of Adsorbent Dosage
However, the adsorption capacity, which is the amount of dye adsorbed per unit mass of the adsorbent, tends to decrease as the adsorbent dosage increases. nih.govbibliotekanauki.pl This phenomenon can be explained by the fact that with a higher mass of adsorbent, many of the active sites remain unsaturated during the adsorption process, leading to a less efficient use of the adsorbent material. bibliotekanauki.plbioline.org.br Aggregation of adsorbent particles at higher concentrations can also occur, which reduces the effective surface area available for adsorption. nih.govbibliotekanauki.pl
Studies on various reactive dyes have demonstrated this trend. For instance, in the removal of a turquoise blue reactive dye, increasing the carbon dose resulted in a higher percentage of dye removal, with an optimal dose identified for maximum efficiency. orientjchem.org Similarly, for the removal of Eurozol Navy Blue dye using banana peel and sugarcane bagasse, the dye removal efficiency increased with the adsorbent dose up to a certain point, after which the increase was no longer significant. bibliotekanauki.pl Research on another reactive dye, Remazole Red RGB, showed that the maximum dye removal efficiency of 85% was achieved at a dosage of 0.5 gm/L, and a further increase in dosage did not improve the removal percentage. iwaponline.com
The table below summarizes the effect of adsorbent dosage on the removal of different reactive dyes.
Table 1: Effect of Adsorbent Dosage on Reactive Dye Removal
| Adsorbent | Reactive Dye | Observation | Reference |
|---|---|---|---|
| Banana Stem Carbon | Remazole Red RGB | Maximum removal (85%) at 0.5 g/L. | iwaponline.com |
| Rice Bran/SnO₂/Fe₃O₄ Composite | Reactive Blue 4 (RB4) | Removal efficiency increased with dosage up to 1.5 g/L. | nih.gov |
| Delonix Regia Pods Activated Carbon | Turquoise Blue | Percentage of dye removal increased with carbon dose. | orientjchem.org |
| Banana Peel and Sugarcane Bagasse | Eurozol Navy Blue | Degree of dye removal increased with increasing adsorbent dose up to 1.0 g/dm³. | bibliotekanauki.pl |
| Nanohydroxyapatite | Reactive Blue 19 | An increase in adsorbent dosage resulted in an obvious increase in dye adsorption percentage. | icm.edu.pl |
Role of Contact Time
Contact time is a crucial parameter in adsorption processes, as it determines the time required for the system to reach equilibrium. The removal of dye is typically rapid at the initial stages of contact. chemrevlett.comsrce.hr This is due to the abundance of available active sites on the adsorbent surface, leading to a high concentration gradient between the dye in the solution and the adsorbent surface. rsc.orgiwaponline.com
As the adsorption process continues, the rate of dye removal gradually decreases. rsc.orgsrce.hr This slowing down is a result of the progressive saturation of the active sites on the adsorbent and the reduction in the concentration of dye molecules in the solution. core.ac.uk Eventually, the system reaches a state of equilibrium where the rate of adsorption becomes equal to the rate of desorption, and no further significant dye removal occurs with an increase in contact time. bibliotekanauki.pliwaponline.com
The optimal contact time to achieve equilibrium varies depending on the specific adsorbent, the initial dye concentration, and other experimental conditions. For example, in the removal of Remazole Red RGB dye using banana stem carbon, color removal reached 87% within 35 minutes and then remained almost constant. iwaponline.com For the adsorption of Eurozol Navy Blue dye onto banana peel and sugarcane bagasse powders, the equilibrium state was achieved after 60 minutes. bibliotekanauki.pl In another study on a turquoise blue reactive dye, the equilibrium was attained in a broader range of 100-180 minutes. orientjchem.org
The table below presents findings on the effect of contact time for various reactive dye adsorption systems.
Table 2: Role of Contact Time in Reactive Dye Adsorption
| Adsorbent | Reactive Dye | Equilibrium Time | Reference |
|---|---|---|---|
| Banana Stem Carbon | Remazole Red RGB | 35 minutes | iwaponline.com |
| Eggshell | Reactive Red 123 | 120 minutes | bioline.org.br |
| Poly(AN-co-AMPS) | Brilliant Green | ~80 minutes | rsc.org |
| Delonix Regia Pods Activated Carbon | Turquoise Blue | 100-180 minutes | orientjchem.org |
| Banana Peel and Sugarcane Bagasse | Eurozol Navy Blue | 60 minutes | bibliotekanauki.pl |
| Nanohydroxyapatite | Reactive Blue 19 | ~3 hours | icm.edu.pl |
Temperature Effects on Adsorption Performance
Temperature is a significant parameter that influences the adsorption capacity of an adsorbent for dye removal. The effect of temperature can indicate whether the adsorption process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature).
In many cases of reactive dye adsorption, the process is found to be endothermic. rsc.orgpjoes.com An increase in temperature can lead to a higher adsorption capacity. mdpi.comresearchgate.net This is often attributed to several factors. Firstly, at higher temperatures, the viscosity of the dye solution decreases, which facilitates the faster diffusion of dye molecules through the external boundary layer and into the pores of the adsorbent. mdpi.com Secondly, an increase in temperature can cause the swelling of the internal structure of the adsorbent, leading to the expansion of pores and increased accessibility of active sites. mdpi.com Additionally, higher temperatures can increase the mobility of dye molecules, enhancing their chances of interacting with the active sites. umsha.ac.ir
However, there are instances where an increase in temperature can have a detrimental effect on adsorption. umsha.ac.ir For some systems, at very high temperatures, the forces between the active binding sites of the adsorbent and the dye molecules may weaken, leading to a decrease in adsorption capacity. mdpi.com This suggests that for certain adsorbent-adsorbate pairs, the adsorption process can be exothermic. umsha.ac.iracs.org
Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are often calculated from temperature-dependent adsorption studies to provide deeper insights into the nature of the adsorption process. A negative ΔG° value indicates a spontaneous process, while the sign of ΔH° confirms whether the process is endothermic (positive) or exothermic (negative). rsc.orgacs.org
The table below summarizes the effect of temperature on the adsorption of different reactive dyes.
Table 3: Temperature Effects on Reactive Dye Adsorption
| Adsorbent | Reactive Dye | Temperature Effect | Thermodynamic Nature | Reference |
|---|---|---|---|---|
| Poly(AN-co-AMPS) | Brilliant Green | Adsorption increased with temperature. | Endothermic, Spontaneous | rsc.org |
| Activated Carbon from Pine Cone | Reactive Blue 203 | Adsorption decreased with increasing temperature. | Exothermic | umsha.ac.ir |
| Delonix Regia Pods Activated Carbon | Turquoise Blue | Adsorption increased with temperature. | Endothermic, Spontaneous | orientjchem.org |
| Rice Bran/SnO₂/Fe₃O₄ Composite | Reactive Blue 4 (RB4) | Adsorption capacity increased from 30 to 50 °C. | - | mdpi.com |
| Chitosan Treated Cotton Fabric | Remazol Red RR & Remazol Yellow RR | Dye absorption increased at higher temperatures. | Endothermic, Non-spontaneous | tlr-journal.com |
Agitation Speed and Mass Transfer Limitations
Agitation speed is a critical parameter in batch adsorption studies as it influences the distribution of the adsorbate in the bulk solution and the thickness of the external boundary layer around the adsorbent particles. jofamericanscience.orgbioline.org.br An increase in agitation speed generally leads to an enhanced rate of dye removal. researchgate.netresearchgate.net
This improvement is primarily due to the reduction of external mass transfer resistance. researchgate.netacs.org At low agitation speeds, a thick stagnant film layer surrounds the adsorbent particles, hindering the diffusion of dye molecules from the bulk solution to the adsorbent surface. By increasing the agitation speed, the turbulence in the solution increases, which in turn decreases the thickness of this boundary layer, thereby facilitating a more efficient transfer of dye molecules to the active sites on the adsorbent. researchgate.netacs.org
However, beyond a certain optimal agitation speed, the removal efficiency may either plateau or even decrease. jofamericanscience.orgbioline.org.br A constant removal efficiency at higher speeds suggests that the external mass transfer resistance has been overcome, and the rate-limiting step has shifted to intra-particle diffusion (diffusion within the pores of the adsorbent). researchgate.net A decrease in adsorption at very high agitation speeds could be attributed to the increased desorption of dye molecules from the adsorbent surface due to the vigorous mixing. jofamericanscience.orgiarjournals.com
Studies have shown the significance of agitation speed in various dye adsorption systems. For instance, in the adsorption of a reactive azo dye on pumice, the stirring speed was found to influence the external mass-transfer coefficient. pjoes.com Similarly, the removal of a reactive blue dye using cucumber peel was shown to increase with agitation speed from 50 to 200 rpm. researchgate.net
The table below highlights the effect of agitation speed on the removal of different dyes.
Table 4: Effect of Agitation Speed on Dye Adsorption
| Adsorbent | Dye | Observation | Reference |
|---|---|---|---|
| Commercial Activated Carbon | Methylene Blue | Removal efficiency increased from 43% to 75% as speed increased from 50 to 150 rpm. | researchgate.net |
| Peanut Hulls | Basic Dyes | Rate of dye adsorption increased with increasing agitation speed. | acs.org |
| Charred Dolomite | Brilliant Red Reactive Dye | Removal rate was heavily dependent on external mass transfer. | nih.gov |
| Cotton Stalks-Activated Carbon | Various Dyes | Agitation rate had a significant effect on the adsorption rate. | researchgate.net |
| Pumice | Reactive Azo Dye | Stirring speed influenced the external mass-transfer coefficient. | pjoes.com |
| Cucumber Peel | Reactive Blue | Percentage removal increased with speed from 50 to 200 rpm. | researchgate.net |
Reusability and Regeneration Studies of Adsorbents for Reactive Blue Dyes
The economic feasibility and environmental sustainability of an adsorption process are heavily dependent on the ability to regenerate and reuse the adsorbent material. mdpi.comresearchgate.net An ideal adsorbent should not only have a high adsorption capacity but also be easily regenerated without significant loss of its efficiency. irost.ir Regeneration allows for the recovery of the adsorbed dye, potentially for reuse, and minimizes the problem of solid waste disposal. irost.irwrc.org.za
Various methods are employed for the regeneration of spent adsorbents, including thermal, chemical, and electrochemical techniques. Chemical regeneration, using eluents such as acids, bases, or organic solvents, is a commonly studied method. researchgate.net For instance, a study on the removal of Reactive Blue 19 showed that an iron-based magnetic nanocomposite could be regenerated and maintained approximately 96% of its initial efficiency even after the tenth adsorption-desorption cycle. deswater.com In another study, bauxite (B576324) residue used for the removal of a reactive blue dye was successfully regenerated with distilled water, retaining 99% of its original adsorption capacity after one cycle. mdpi.com
The choice of eluent is crucial for effective desorption. For example, in the regeneration of activated carbon saturated with Reactive Red 198, a solution of 60% acetone (B3395972) in water with sodium carbonate was found to be an optimal regenerant. irost.ir However, the regeneration efficiency can decrease over multiple cycles due to the partial collapse of the adsorbent structure or the irreversible adsorption of some dye molecules. researchgate.netirost.ir
Electrochemical regeneration is another promising technique that can lead to the degradation of the desorbed dye, thus avoiding secondary pollution. brieflands.com For carbon nanotubes used to adsorb Reactive Black 5, electrochemical regeneration resulted in the desorption of over 70% of the dye, which was then degraded. brieflands.com
The table below provides examples of regeneration studies for adsorbents used for reactive dye removal.
Table 5: Reusability and Regeneration of Adsorbents for Reactive Dyes
| Adsorbent | Reactive Dye | Regeneration Method | Reusability | Reference |
|---|---|---|---|---|
| Bauxite Residue | Reactive Blue | Rinsing with distilled water | Retained 99% capacity after 1 cycle. | mdpi.com |
| Activated Carbon from Walnut Shells | Reactive Red 198 | 60% acetone in water and sodium carbonate | Efficiency decreased after 3 cycles. | irost.ir |
| Iron-Based Magnetic Nanocomposite | Reactive Blue 19 | - | ~96% efficiency after 10 cycles. | deswater.com |
| Carbon Nanotubes | Reactive Black 5 | Electrochemical process | >70% desorption and degradation. | brieflands.com |
| Amberlite IRA 400 | Acid orange 10 | - | Up to 96.8% removal efficiency. | frontiersin.org |
Advanced Oxidation Processes Aops for Reactive Blue 231 Degradation
Fundamental Principles of AOPs and Reactive Oxygen Species Generation
The cornerstone of AOPs is the production of powerful oxidants, with the hydroxyl radical (•OH) being the most prominent. scirp.orgajast.net These processes can be broadly categorized based on the energy source or catalysts used to initiate the generation of these reactive species, such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis. ijcce.ac.ir The combination of different AOPs can often lead to a synergistic effect, resulting in enhanced generation of free radicals and consequently, higher rates of pollutant degradation. ijcce.ac.ir
Hydroxyl radicals (•OH) are highly potent and non-selective oxidizing agents with a standard reduction potential of 2.8 V. taylorandfrancis.com This high reactivity allows them to rapidly attack a vast array of organic molecules, often at diffusion-controlled rates, leading to their degradation and potential mineralization into carbon dioxide, water, and inorganic ions. scirp.orgtaylorandfrancis.com
Several methods are employed to generate hydroxyl radicals in AOPs:
Fenton and Photo-Fenton Reactions: The classical Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. taylorandfrancis.com The efficiency of this process can be significantly enhanced by the application of UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the production of •OH. researchgate.net
Photocatalysis: In heterogeneous photocatalysis, a semiconductor material, most commonly titanium dioxide (TiO₂), is irradiated with light of sufficient energy to excite an electron from its valence band to the conduction band, creating an electron-hole pair. researchgate.net These charge carriers can then react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to generate hydroxyl radicals. tandfonline.com
Ozone-Based Processes: The combination of ozone with hydrogen peroxide or UV radiation leads to the enhanced formation of hydroxyl radicals. taylorandfrancis.com
The reactivity of hydroxyl radicals with organic pollutants like reactive dyes is characterized by their ability to initiate a series of oxidative reactions, including hydrogen abstraction and addition to double bonds, ultimately leading to the breakdown of the complex dye structure.
Sulfate (B86663) radicals (SO₄•⁻) have emerged as another powerful oxidant in AOPs, with a standard oxidation potential ranging from 2.5 to 3.1 V. mdpi.com A key advantage of sulfate radical-based AOPs is their effectiveness over a broader pH range compared to hydroxyl radical-based systems. mdpi.comiwaponline.com
Sulfate radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) ions. mdpi.comacs.org Activation can be achieved through various methods, including:
Heat Activation: Thermal energy can cleave the peroxide bond in persulfate or peroxymonosulfate, generating sulfate radicals.
UV Irradiation: Similar to other photochemical processes, UV light can induce the formation of sulfate radicals. rsc.org
Transition Metal Catalysis: Metal ions can catalyze the decomposition of persulfate and peroxymonosulfate to produce sulfate radicals. acs.org
Electrochemical Activation: An electric current can be used to activate persulfate and generate sulfate radicals. iwaponline.com
Sulfate radicals react with organic compounds primarily through electron transfer mechanisms, making them particularly effective for the degradation of molecules containing electron-rich moieties, such as the aromatic rings found in many dyes. mdpi.com While both hydroxyl and sulfate radicals are highly effective, sulfate radicals are considered the primary reactive species in persulfate-based AOPs, though hydroxyl radicals can also be generated as secondary radicals. rsc.org
Photocatalytic Degradation of Reactive Blue Dyes
Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source to generate reactive oxygen species for the degradation of organic pollutants. capes.gov.br This technology has shown significant potential for the treatment of textile wastewater containing reactive dyes. nih.gov
Titanium dioxide (TiO₂) is a widely used photocatalyst due to its chemical stability, low cost, non-toxicity, and high photocatalytic activity. ekb.egnih.gov The photocatalytic process using TiO₂ involves the following key steps:
Light Absorption: When TiO₂ is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. researchgate.net
Generation of Reactive Species: The photogenerated holes are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water or hydroxide ions to form hydroxyl radicals (•OH). iisc.ac.in The electrons in the conduction band can be scavenged by molecular oxygen to produce superoxide (B77818) radical anions (O₂•⁻), which can further react to form other reactive oxygen species. iisc.ac.in
Pollutant Degradation: The highly reactive hydroxyl radicals and other ROS then attack the dye molecules, leading to their degradation. ekb.egiisc.ac.in
The efficiency of TiO₂ photocatalysis for the degradation of reactive blue dyes is influenced by several factors, including pH, catalyst loading, and the presence of electron acceptors like hydrogen peroxide or persulfate, which can enhance the generation of hydroxyl radicals and improve degradation rates. tandfonline.comnih.gov For instance, the photocatalytic degradation of Reactive Blue 19 was found to be most efficient in acidic conditions. nih.gov The kinetics of this degradation often follow the Langmuir-Hinshelwood model. nih.gov
To overcome the limitations of pure TiO₂, such as its wide band gap which restricts its activation to the UV region of the spectrum, and the rapid recombination of photogenerated electron-hole pairs, various strategies have been developed to engineer more efficient photocatalysts. ekb.eg
Doping with Metals and Non-metals: Doping TiO₂ with metal ions (e.g., Fe³⁺, Cu²⁺) or non-metals (e.g., N, C, F, Si) can extend its light absorption into the visible region and enhance charge separation. ekb.egmdpi.com For example, doping TiO₂ with ferric oxide (Fe₂O₃) has been shown to narrow the bandgap, enabling the photocatalyst to be activated by sunlight for the degradation of reactive blue dyes. nih.gov Similarly, co-doping with fluorine and silicon can improve the photocatalytic activity of TiO₂ under visible light. mdpi.com
Composite Materials: Creating composite materials by combining TiO₂ with other materials can also enhance its photocatalytic performance. For instance, loading TiO₂ onto activated carbon can increase the adsorption of pollutants and facilitate charge transfer. mdpi.com Another approach is the development of core-shell nanoparticles, such as Ag@TiO₂, which have demonstrated superior photocatalytic activity for the degradation of Reactive Blue 220 under both UV and solar light compared to pure TiO₂. iisc.ac.in Composites with MXenes, a class of 2D nanomaterials, have also shown promise for the photocatalytic degradation of organic dyes. bohrium.com
These engineered photocatalysts often exhibit enhanced degradation efficiency due to improved light absorption, increased surface area, and better separation of charge carriers. nih.gov
Table 1: Comparison of Degradation Efficiency for Different Engineered Photocatalysts
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
|---|---|---|---|---|---|
| Fe₂O₃ doped TiO₂ | Reactive Blue 171 | Sunlight | 100 | 120 | nih.gov |
| F-Si-TiO₂/AC | Methyl Orange | Visible Light | 97.7 | 70 | mdpi.com |
| C-TiO₂/Fe₃O₄ | Methyl Orange | Sunlight | 99.68 | 150 | mdpi.com |
| Ag@TiO₂ | Reactive Blue 220 | Solar Light | ~100 | 60 | iisc.ac.in |
| TiO₂–C@N | Methylene (B1212753) Blue | UV Radiation | 99.87 | - | nih.gov |
The photo-Fenton process is a powerful AOP that combines the Fenton reaction (Fe²⁺ + H₂O₂) with UV-Vis irradiation. researchgate.net The light enhances the degradation process in two ways: by promoting the photoreduction of Fe³⁺ back to Fe²⁺, which sustains the catalytic cycle, and by directly photolyzing Fe(OH)²⁺ species to generate additional hydroxyl radicals. researchgate.net
While the homogeneous photo-Fenton process is highly effective, it has drawbacks such as the need for acidic pH and the production of iron sludge. scirp.org To address these issues, heterogeneous photo-Fenton systems have been developed. These systems utilize solid iron-based catalysts, which can be easily recovered and reused, and can often operate at a wider pH range. mdpi.comsci-hub.se
Examples of heterogeneous photo-Fenton catalysts include iron oxides supported on materials like alumina (B75360) (Al₂O₃) or incorporated into nanocomposites. sci-hub.se These catalysts have been successfully used for the degradation of various dyes. sci-hub.setandfonline.com The mechanism involves the generation of hydroxyl radicals on the catalyst surface through the interaction of the iron species with hydrogen peroxide and light. sci-hub.se The efficiency of these systems is influenced by parameters such as catalyst dose, hydrogen peroxide concentration, and light intensity. mdpi.comtandfonline.com Heterogeneous photo-Fenton processes have demonstrated high degradation efficiencies for various dyes, making them a promising technology for treating textile wastewater. mdpi.comsci-hub.sebohrium.com
UV-LED Driven Photocatalysis
The application of Ultraviolet Light Emitting Diodes (UV-LEDs) in photocatalysis for dye degradation has gained traction as a more energy-efficient alternative to conventional mercury and halogen lamps. researchgate.net While specific studies focusing solely on Reactive Blue 231 with UV-LEDs are not prevalent in the provided results, the principles can be extrapolated from research on other reactive dyes.
UV-LEDs, particularly those emitting at wavelengths around 365 nm, are effective for activating photocatalysts like titanium dioxide (TiO2). researchgate.net The process involves the excitation of the photocatalyst by UV light, which generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which are responsible for the degradation of dye molecules. researchgate.net
Studies on various dyes, such as Methylene Blue and Reactive Red 231, have demonstrated the feasibility and effectiveness of UV-LED/TiO2 systems. mdpi.comresearchgate.net The efficiency of the degradation process is influenced by several factors, including the intensity of the UV-LEDs, the concentration of the photocatalyst, the initial dye concentration, and the pH of the solution. mdpi.combibliotekanauki.pl For instance, in the degradation of other dyes, an increase in pH from acidic to alkaline has been shown to enhance the photocatalytic activity. bibliotekanauki.pl The design of the photoreactor, including the distribution and number of LEDs, is also crucial for optimizing the degradation process. researchgate.netmdpi.com
Influence of Electron Acceptors (e.g., H2O2, KBrO3, (NH4)2S2O8)
The efficiency of photocatalytic degradation can be significantly enhanced by the addition of electron acceptors. These compounds prevent the recombination of photogenerated electrons and holes, a primary limiting factor in photocatalysis, thereby increasing the quantum yield of the process. ajol.infomdpi.com
Commonly used electron acceptors include hydrogen peroxide (H2O2), potassium bromate (B103136) (KBrO3), and ammonium (B1175870) persulfate ((NH4)2S2O8). ajol.infoscribd.com Their role extends beyond preventing electron-hole recombination; they can also generate additional oxidizing species. For example, H2O2 can be reduced to form more hydroxyl radicals, while KBrO3 and (NH4)2S2O8 can generate strong oxidant radicals like BrO2• and SO4•−, respectively. ajol.infomdpi.com
In the context of reactive dyes, studies on Reactive Blue 19 (an anthraquinone (B42736) dye similar in class to some reactive blues) showed that the addition of H2O2, KBrO3, or (NH4)2S2O8 markedly enhanced the degradation rate. ajol.info An optimal concentration exists for these electron acceptors. For instance, with Reactive Blue 19, the decolorization efficiency increased with H2O2 concentration up to a certain point, after which it began to decrease. This is because excess H2O2 can act as a scavenger of hydroxyl radicals. ajol.info Among the three, the TiO2/UV/(NH4)2S2O8 process was identified as a highly effective system for the complete decolorization of reactive dye effluents. ajol.info
Table 1: Effect of Electron Acceptors on Reactive Blue 19 Degradation
| Electron Acceptor | Initial Concentration | Decolorization Efficiency (at 10 min) |
| H2O2 | 10.0 mmol∙dm–3 | 59.52% |
| H2O2 | 30.0 mmol∙dm–3 | 87.79% |
| H2O2 | 100.0 mmol∙dm–3 | 64.12% |
| KBrO3 | 30.0 mmol∙dm–3 | ~100% (complete decolorization) |
| (NH4)2S2O8 | 30.0 mmol∙dm–3 | ~100% (complete decolorization) |
| Data derived from a study on Reactive Blue 19, which serves as a model for reactive dyes. ajol.info |
Kinetic Modeling of Photocatalytic Reactions
The kinetics of photocatalytic degradation of dyes are often described by the Langmuir-Hinshelwood (L-H) model. capes.gov.brscielo.org.mx This model assumes that the reaction occurs on the surface of the photocatalyst and relates the initial degradation rate (r0) to the initial concentration of the substrate (C0).
The L-H equation is given by: r0 = (k * K * C0) / (1 + K * C0)
Where:
r0 is the initial rate of degradation.
k is the reaction rate constant.
K is the adsorption coefficient of the dye onto the photocatalyst surface.
C0 is the initial concentration of the dye.
At low initial dye concentrations, the equation can be simplified to a pseudo-first-order kinetic model: r0 = k' * C0 where k' is the apparent first-order rate constant. scielo.org.mx
This pseudo-first-order model has been successfully applied to describe the photocatalytic degradation of various reactive dyes. capes.gov.brscielo.org.mx The rate constant is influenced by factors such as light intensity, catalyst loading, and the presence of electron acceptors. scielo.org.mx For example, in the photocatalytic degradation of Reactive Brilliant Blue KN-R, the process followed pseudo-first-order kinetics. capes.gov.br Similarly, the degradation of Methylene Blue, often used as a model pollutant, also fits this kinetic model well. scielo.org.mxscielo.org.mx
Intermediate Product Identification and Degradation Pathways
The degradation of complex dye molecules like this compound through AOPs results in the formation of various intermediate products before complete mineralization to CO2, H2O, and inorganic ions. Identifying these intermediates is crucial for understanding the degradation mechanism and assessing the potential toxicity of the treated effluent.
For anthraquinone-based reactive dyes, the degradation pathway often involves the cleavage of the chromophoric structure. whiterose.ac.uk In the case of Reactive Blue 19, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has been used to identify intermediates. ajol.info The initial steps likely involve the attack of hydroxyl radicals on the aromatic rings and the amine groups. This leads to the breakdown of the complex dye molecule into smaller, often colorless, organic compounds. researchgate.net
For instance, the degradation pathway of C.I. Reactive Blue 19 involves the formation of several smaller molecules. whiterose.ac.uk Similarly, the degradation of other complex organic molecules, like the pesticide pyrimethanil, has been shown to proceed through electrophilic substitution by hydroxyl radicals, leading to hydroxylated and aliphatic derivatives. rsc.org While a specific degradation pathway for this compound is not detailed in the provided search results, it is expected to follow a similar pattern of initial chromophore cleavage, followed by the breakdown of aromatic rings and eventual mineralization. The use of radical scavengers can help in elucidating the specific roles of different reactive species in the degradation pathway.
Electrochemical and Photo-Electrochemical Degradation of Reactive Blue Dyes
Electrochemical methods offer a versatile and effective approach for the treatment of dye-containing wastewater. These processes can be categorized into direct and indirect oxidation, both of which can be enhanced by the presence of light (photo-electrochemical degradation).
Anode Materials and Electrode Design (e.g., Ti/SnO2, Ti/Sb-SnO2, DSA Anodes)
The choice of anode material is a critical factor determining the efficiency and mechanism of the electrochemical degradation of dyes. researchgate.net
Dimensionally Stable Anodes (DSAs) : These are widely used due to their high stability and effectiveness in generating oxidants. deswater.com A common DSA is the Ti/Ru0.3Ti0.7O2 anode, which has been proven effective for the oxidation of various reactive dyes. deswater.comscielo.br DSAs are particularly effective in the presence of chloride ions, where they facilitate the generation of active chlorine species for indirect oxidation. deswater.comunesp.br Other DSA compositions, such as Ti/IrO2–RuO2, have also been investigated for reactive dye degradation. researchgate.net
Ti/SnO2-based Anodes : Tin dioxide (SnO2) based anodes, often doped with antimony (Sb), are known for their high oxygen evolution potential, which favors the direct oxidation of organic pollutants through the generation of hydroxyl radicals. mui.ac.irbioline.org.br Ti/SnO2-Sb anodes have been successfully used for the degradation of various dyes, demonstrating high efficiency in color and COD removal. mui.ac.ir The performance and service life of these anodes can be further enhanced by doping with other metals like platinum (Pt) or nickel (Ni), or by incorporating interlayers such as IrO2. researchgate.neteeer.orgresearchgate.net For example, a Ti/IrO2/Sb-SnO2 electrode showed a significantly longer service life compared to a standard Ti/Sb-SnO2 electrode. researchgate.net
Other Anode Materials : Boron-doped diamond (BDD) electrodes are considered among the best anode materials for direct electrochemical treatment due to their high stability and large overpotential for oxygen evolution, which promotes the generation of hydroxyl radicals and leads to the mineralization of organic compounds. soton.ac.uk Studies on Reactive Blue 19 have shown that BDD anodes can achieve higher organic matter removal compared to Ru0.3Ti0.7O2/Ti anodes. researchgate.net
Table 2: Comparison of Anode Materials for Reactive Dye Degradation
| Anode Material | Primary Mechanism | Advantages | Common Applications |
| DSA (e.g., Ti/RuO2-IrO2) | Indirect oxidation (in presence of Cl-) | High stability, effective chlorine evolution | Degradation of various reactive dyes in chloride-containing wastewater. deswater.comscielo.brunesp.br |
| Ti/SnO2-Sb | Direct and Indirect Oxidation | High oxygen evolution potential, promotes •OH generation | Degradation of persistent organic pollutants, including azo dyes. mui.ac.ircapes.gov.br |
| BDD | Direct Oxidation | Very high stability, high •OH generation efficiency, leads to high mineralization | Complete mineralization of recalcitrant organic compounds. soton.ac.ukresearchgate.net |
Direct and Indirect Electrochemical Oxidation Mechanisms
The electrochemical degradation of dyes can proceed through two primary mechanisms: direct and indirect oxidation. juniperpublishers.comijasre.net
Direct Electrochemical Oxidation : In this process, the dye molecules are first adsorbed onto the anode surface and are then destroyed directly by an electron transfer reaction. juniperpublishers.com This mechanism is favored on anodes with high oxygen evolution overpotentials, such as BDD and SnO2-based electrodes, where hydroxyl radicals are generated and adsorbed on the electrode surface. soton.ac.ukwalshmedicalmedia.com These adsorbed hydroxyl radicals are powerful oxidizing agents that can lead to the complete mineralization of organic pollutants. juniperpublishers.com
Indirect Electrochemical Oxidation : This mechanism involves the electrochemical generation of strong oxidizing species in the bulk solution, which then react with the dye molecules. juniperpublishers.comtandfonline.com In wastewaters containing chloride ions, the most common mediating species is active chlorine (Cl2, HOCl, ClO-), which is efficiently generated on DSA-type anodes. deswater.comnih.gov The generated active chlorine is a powerful oxidant that leads to rapid decolorization of the dye solution. unesp.brijasre.net Other electrogenerated oxidants can include hydrogen peroxide and ozone. eeer.orgjuniperpublishers.com Indirect oxidation is often more efficient for decolorization, especially in saline effluents typical of the textile industry. walshmedicalmedia.comtandfonline.com
The prevalence of one mechanism over the other is largely dependent on the anode material and the composition of the electrolyte. ijasre.netdeswater.com For instance, DSA anodes in the presence of NaCl primarily facilitate indirect oxidation, while BDD anodes tend to promote direct oxidation. researchgate.netresearchgate.net
Based on the information available from the conducted research, it is not possible to generate a detailed, informative, and scientifically accurate article that focuses solely on the chemical compound This compound according to the strict outline provided.
The search results contain very limited specific data for "this compound" regarding the detailed subsections requested:
Electrochemical Degradation: While one source confirms that electrochemical methods have been explored for degrading this compound, it does not provide specific quantitative data on the influence of current density, electrolyte composition, degradation kinetics, or the byproducts formed .
Fenton and Photo-Fenton Processes: There is no specific information in the search results regarding the application of Fenton or photo-Fenton processes for the degradation of this compound.
Significant information was found for a similarly named compound, C.I. Reactive Red 231 . Studies on this dye discuss its electrochemical treatment efficiency researchgate.net, degradation kinetics nih.gov, and oxidation mechanisms researchgate.netresearchgate.net.
Given the strict instruction to focus exclusively on "this compound" and not introduce information outside the specified scope, creating an article with the required depth and accuracy is not feasible. To do so would require making unsubstantiated extrapolations from data on other dyes, which would violate the core requirements of the request.
If you are also interested in C.I. Reactive Red 231 , a detailed article on that compound could be generated. Please advise if you would like to proceed with this alternative.
Fenton and Photo-Fenton Processes for Reactive Blue Dye Treatment
pH Sensitivity Considerations
The pH of the reaction solution is a critical parameter that significantly influences the efficiency of AOPs in degrading dye molecules. For many AOPs, such as the Fenton process, an acidic pH of around 3 is often optimal for the degradation of reactive dyes. mdpi.com This is because a lower pH can enhance the reduction potential of the hydroxyl radicals, leading to more effective degradation of organic matter. mdpi.com In alkaline conditions, the efficiency of some AOPs may decrease due to factors like the precipitation of metal hydroxides, which can deactivate the catalyst and reduce the generation of hydroxyl radicals. mdpi.com
However, the optimal pH can vary depending on the specific AOP and the target pollutant. For instance, in ozonation processes for dye degradation, alkaline conditions (pH 9-11) can sometimes be favorable for enhancing Chemical Oxygen Demand (COD) removal. scispace.com This is attributed to the increased decomposition of ozone to form highly reactive hydroxyl radicals at higher pH values. rsc.org Conversely, for decolorization via ozonation, pH adjustment may not always be necessary. scispace.com The degradation of some organic compounds using ozone and H₂O₂ has been found to be optimal in a pH range of 7-9. rsc.org The complex interplay between pH and the generation of different reactive oxygen species underscores the importance of optimizing this parameter for the efficient degradation of this compound.
Ozonation and Combined Ozonation Processes
Ozonation has emerged as a highly effective method for treating wastewater containing recalcitrant compounds like reactive dyes. mdpi.com It can oxidize pollutants through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with highly reactive hydroxyl radicals formed from ozone decomposition. mdpi.commdpi.com While ozonation alone can be efficient for decolorization, its effectiveness in reducing the total organic load, measured as Chemical Oxygen Demand (COD), can sometimes be limited. scispace.com
To enhance the efficiency of ozonation, it is often combined with other processes like the addition of hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation, creating hybrid AOPs. mdpi.com
O₃/H₂O₂: The addition of hydrogen peroxide to the ozonation process can accelerate the decomposition of ozone into hydroxyl radicals, thereby increasing the degradation rate of organic pollutants. mdpi.com Studies on various reactive dyes have demonstrated that the O₃/H₂O₂ system can significantly improve decolorization and mineralization efficiency compared to ozonation alone. mdpi.comresearchgate.net The effectiveness of this combined process is, however, dependent on factors such as the initial concentration of H₂O₂. ajol.info
UV/O₃: The combination of ozonation with UV radiation is another powerful AOP. The photolysis of ozone by UV light generates additional hydroxyl radicals, leading to enhanced degradation of organic compounds. acs.orgchem-soc.si Research on the mineralization of reactive dyes has shown that the UV/O₃ process is more efficient for Total Organic Carbon (TOC) removal than either ozonation or UV irradiation alone. acs.org The increase in UV light intensity can lead to a higher generation of •OH radicals, making the oxidative decolorization more efficient. ajol.info
The primary reactive species in ozonation processes are molecular ozone (O₃) and hydroxyl radicals (•OH). mdpi.com The dominance of each species is heavily influenced by the pH of the solution.
At low pH values , the direct reaction of molecular ozone, an electrophilic process, is the predominant pathway. doi.org Ozone selectively attacks organic compounds with high electron density, such as those containing C=C and N=N double bonds or activated aromatic rings. mdpi.com
At alkaline pH , the decomposition of ozone is accelerated, leading to the formation of hydroxyl radicals (•OH). rsc.orgmdpi.com These radicals are powerful, non-selective oxidizing agents with a higher oxidation potential (2.80 V) than ozone (2.08 V). mdpi.comdoi.org The reaction is initiated by hydroxide ions, which catalyze ozone decomposition, increasing the concentration of hydroperoxide and superoxide radicals that further react with ozone to produce •OH radicals. rsc.org This indirect, radical-based mechanism is often more effective for the complete mineralization of complex organic pollutants. rsc.org
The generation of these reactive species is the cornerstone of ozone-based AOPs, enabling the breakdown of complex dye molecules like this compound into smaller, less harmful compounds. rsc.org
Other Advanced Oxidation Processes for Reactive Blue Dyes
Beyond ozonation-based methods, other AOPs have been investigated for the degradation of reactive dyes, showing significant promise for wastewater treatment.
Sulfate radical-based AOPs (SR-AOPs) have gained considerable attention as a promising alternative to traditional hydroxyl radical-based AOPs. frontiersin.org These processes involve the activation of persulfate (PS) or peroxymonosulfate (PMS) to generate sulfate radicals (SO₄•⁻). frontiersin.orgiwaponline.com
The key advantages of SR-AOPs include:
High Redox Potential: The sulfate radical possesses a high redox potential (E⁰ = 2.5–3.1 V), which is comparable to or even higher than that of the hydroxyl radical (E⁰ = 1.8–2.7 V). frontiersin.orgmdpi.com
Longer Half-Life: The half-life of sulfate radicals (30–40 µs) is significantly longer than that of hydroxyl radicals (20 ns), allowing for more stable mass transfer and better contact with target pollutants. frontiersin.orgmdpi.com
Wide pH Range: SR-AOPs can operate effectively over a broad pH range (typically 2.0–8.0). frontiersin.orgmdpi.com
Sulfate radicals react selectively and efficiently via electron transfer with organic compounds containing unsaturated bonds or aromatic π electrons. mdpi.com The activation of persulfate to generate these radicals can be achieved through various methods, including heat, UV radiation, and transition metals. csic.es
Hydrodynamic cavitation (HC) is an AOP that involves the formation, growth, and subsequent implosion of vapor-filled cavities (bubbles) in a liquid, which is caused by a decrease and subsequent increase in local pressure. The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the homolytic cleavage of water molecules and the generation of highly reactive hydroxyl radicals. mdpi.com
The degradation of reactive dyes using HC has been investigated, with studies showing that the efficiency is influenced by several operational parameters:
Inlet Pressure: The extent of degradation generally increases with an increase in inlet pressure up to an optimal level. Beyond this point, super-cavitation may occur, leading to a decrease in efficiency. irost.irresearchgate.net
pH: Acidic conditions, often around pH 2, have been found to be favorable for the degradation of some reactive dyes using HC. irost.irnih.gov
Initial Dye Concentration: The degradation efficiency may decrease with an increase in the initial concentration of the dye. researchgate.net
To intensify the degradation process, HC can be combined with other oxidants like hydrogen peroxide (H₂O₂), ozone, or Fenton's reagent. irost.irnih.gov For instance, the combination of HC with H₂O₂ or ozone has been shown to achieve nearly complete decolorization of reactive blue dyes. nih.gov
Table of Research Findings on AOPs for Reactive Dyes
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 115682 |
| Hydrogen Peroxide | 784 |
| Ozone | 24823 |
| Sulfate | 1117 |
| Iron(II) sulfate | 24393 |
| Copper phthalocyanine | 11333 |
Bioremediation and Enzymatic Degradation of Reactive Blue 231
Microbial Decolorization and Degradation Mechanisms
Microorganisms employ diverse mechanisms to remove reactive dyes from aqueous solutions. These processes are broadly categorized as either biodegradation, which involves the enzymatic breakdown of the dye molecule, or biosorption, which entails the physical binding of the dye to the microbial biomass. The efficacy of these mechanisms is dependent on the microbial species, the chemical structure of the dye, and the prevailing environmental conditions.
The complete mineralization of azo dyes like Reactive Blue 231 often requires a sequential combination of anaerobic and aerobic conditions. ijcmas.commdpi.com
Anaerobic Degradation : Under anaerobic or anoxic conditions, the initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process is typically mediated by intracellular or extracellular azoreductase enzymes. ijcmas.comresearchgate.net This enzymatic reaction breaks the dye molecule into smaller, colorless, but potentially hazardous, aromatic amines. Azo dyes are generally resistant to degradation under aerobic conditions because oxygen is a more favorable electron acceptor for microbes. mdpi.com Therefore, an anaerobic phase is essential for the initial decolorization.
Aerobic Degradation : The aromatic amines produced during the anaerobic phase are often recalcitrant and can be toxic. ijcmas.com These intermediates can be further degraded, and ultimately mineralized into simpler compounds like carbon dioxide and water, under aerobic conditions. Aerobic microorganisms utilize powerful oxidative enzymes such as monooxygenases and dioxygenases to open up the aromatic rings of the amine intermediates, making them available for central metabolic pathways. mdpi.comresearchgate.net A two-stage anaerobic/aerobic system is therefore considered highly effective, with decolorization occurring in the anaerobic stage and mineralization of the resulting amines in the subsequent aerobic stage. mdpi.comnih.gov
The removal of this compound by microbial systems can occur through two distinct mechanisms: biodegradation and biosorption.
Biodegradation : This is an active metabolic process where living microorganisms use enzymes to break down the complex dye structure into simpler, less toxic compounds. mdpi.comnih.gov The process can lead to complete mineralization of the dye. Key enzymes involved include azoreductases, laccases, and various peroxidases. scione.comfrontiersin.org Evidence for biodegradation is typically confirmed through analytical techniques like HPLC and FTIR, which can identify the disappearance of the parent dye molecule and the appearance of intermediate metabolites. abap.co.injabonline.in
Biosorption : This is a passive, metabolism-independent process where dye molecules bind to the surface of the microbial biomass. ijcmas.comscione.com This can occur with both living and dead cells. ijcmas.com The cell walls of microorganisms contain various functional groups (e.g., carboxyl, amine, hydroxyl, phosphate) that can act as binding sites for dye molecules through mechanisms like ion exchange, complexation, or physical adsorption. ijcmas.com While biosorption can effectively remove color from effluents, it does not break down the dye molecule, merely transferring it from a liquid to a solid phase (the biomass). mdpi.comnih.gov
| Feature | Biodegradation | Biosorption |
| Microbial State | Requires living, metabolically active cells | Can occur with both living and dead biomass ijcmas.com |
| Mechanism | Enzymatic cleavage of chemical bonds (e.g., azo bonds) scione.com | Physical and chemical interactions (e.g., adsorption, ion exchange) with the cell surface ijcmas.com |
| Primary Outcome | Transformation of dye into smaller molecules, potential for complete mineralization | Sequestration of intact dye molecules onto the biomass |
| End Products | Aromatic amines, CO₂, H₂O, and other simple compounds | Dye adsorbed onto microbial biomass |
| Key Factors | Enzyme activity, presence of co-substrates, redox potential | Surface area, cell wall composition, pH, dye chemistry |
This table provides a comparative overview of biodegradation and biosorption processes in microbial dye removal.
While individual microbial strains can decolorize dyes, microbial consortia, or mixed communities, often exhibit higher degradation efficiency and stability. nih.gov This enhanced performance is attributed to the synergistic metabolic activities of different species within the community.
In a consortium, different microorganisms can perform specialized roles in the degradation pathway. For instance, anaerobic bacteria might be responsible for the initial reductive cleavage of the azo bond, while aerobic bacteria in the community subsequently degrade the resulting aromatic amines. This division of labor allows for the complete mineralization of the dye, a task that might be difficult for any single species to accomplish. mdpi.com A developed bacterial consortium of Proteus vulgaris and Micrococcus glutamicus demonstrated markedly higher decolorization activity than the individual strains alone. nih.gov The diverse enzymatic capabilities within a mixed community provide a more robust system for breaking down complex dye molecules and adapting to the fluctuating conditions often found in industrial wastewater.
Identification and Characterization of Dye-Degrading Microorganisms
A wide variety of microorganisms, including bacteria and fungi, have been identified for their ability to decolorize and degrade reactive dyes. Research has focused on isolating and characterizing potent strains from dye-contaminated environments and optimizing conditions for their application in bioremediation.
Numerous bacterial species have demonstrated the ability to remediate reactive dyes through both biodegradation and biosorption.
Bacillus subtilis : Strains of Bacillus subtilis have been recognized for their potential in treating textile effluents. They can act as effective biosorbents for various reactive dyes, including reactive blue. ijcmas.comscione.com Additionally, certain strains possess enzymatic machinery capable of degrading azo dyes. scione.comresearchgate.net
Pseudomonas aeruginosa : This species is frequently isolated from textile effluent and is known for its robust degradative capabilities. Studies have shown that P. aeruginosa can effectively decolorize reactive blue dyes. researchgate.netijcmas.com The degradation process often involves enzymes that are induced in the presence of the dye, and the optimal conditions for decolorization by P. aeruginosa have been reported at temperatures around 45°C and alkaline pH. researchgate.net
Proteus vulgaris : This bacterium has been identified as a key component of microbial consortia effective in dye degradation. In combination with other species like Micrococcus glutamicus, P. vulgaris contributes to the rapid decolorization and mineralization of sulfonated reactive dyes. nih.gov
Enterobacter sp. : Species from this genus have been isolated from industrial waste and shown to degrade complex, high-molecular-weight reactive dyes. For instance, Enterobacter CU2004 was found to effectively decolorize Reactive Blue 222, with optimal degradation (≥90%) achieved at 30–37°C and a pH of 8. jabonline.inresearchgate.net These bacteria are often facultative anaerobes, making them suitable for the initial anoxic decolorization step. jabonline.in
| Bacterial Strain | Target Dye Example | Reported Efficiency | Optimal Conditions | Reference |
| Bacillus albus DD1 | Reactive Black 5 | 98% removal within 38 h | pH 7, 40°C | nih.gov |
| Pseudomonas aeruginosa | Novacron Turquoise (Reactive Blue 21) | Maximum decolorization in 3 days | pH 10, 45°C | researchgate.net |
| Enterobacter CU2004 | Reactive Blue 222 | ≥90% degradation | pH 8, 30-37°C | jabonline.inresearchgate.net |
| Proteus mirabilis | Sumifix Supra Blue EXF | 83% decolorization within 72 h | 35°C, static conditions | researchgate.net |
This table summarizes the degradation potential of selected bacterial strains against various reactive dyes.
Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant pollutants, including synthetic dyes, due to their powerful and non-specific extracellular ligninolytic enzyme systems. ijcmas.com
Trametes versicolor : As a model white-rot fungus, T. versicolor has been extensively studied for dye decolorization. It secretes potent extracellular enzymes like laccase and manganese peroxidase, which can oxidize a broad spectrum of dyes. ijcmas.com It has demonstrated high and stable decolorization rates (91%-99%) for reactive dyes, including anthraquinone-based dyes similar in structure to some reactive blues. nih.gov
Aspergillus sp. : Fungi of the genus Aspergillus have also been successfully used for the bioremediation of textile wastewater. Strains like Aspergillus niger and Aspergillus sulphureus have shown high decolorization capabilities for reactive blue dyes, with efficiencies reaching over 90%. isca.me The effectiveness of these fungi is often influenced by the available carbon source, with sucrose frequently promoting higher rates of decolorization. isca.me For example, Aspergillus allhabadii achieved 95.13% decolorization of a reactive blue dye at a concentration of 200 mg/L. isca.me
| Fungal Strain | Target Dye Example | Reported Efficiency | Key Enzymes | Reference |
| Trametes versicolor | C.I. Reactive Blue 19 | 91%-99% | Peroxidases | nih.gov |
| Aspergillus allhabadii | Reactive Blue MR | 95.13% | Not specified | isca.me |
| Aspergillus sulphureus | Reactive Blue MR | 93.01% | Not specified | isca.me |
| Aspergillus niger | Reactive Blue MR | 83.14% (at 100 mg/L) | Not specified | isca.me |
This table highlights the decolorization capabilities of selected fungal strains against reactive blue dyes.
Enzymatic Systems for this compound Degradation
The enzymatic degradation of dyes offers a more specific and efficient alternative to whole-cell bioremediation. Enzymes, particularly oxidoreductases, can catalyze the breakdown of complex dye molecules into simpler, less toxic compounds.
Laccases (EC 1.10.3.2) are multi-copper oxidases that are widely found in fungi, plants, and bacteria. They are known for their ability to oxidize a broad range of phenolic and non-phenolic compounds, making them highly effective in the degradation of synthetic dyes. The catalytic cycle of laccase involves the reduction of molecular oxygen to water, coupled with the one-electron oxidation of a substrate. This process generates highly reactive free radicals that can undergo further reactions, leading to the cleavage of the dye's chromophore.
The degradation of azo dyes by laccase typically begins with the asymmetric cleavage of the azo bond (-N=N-), followed by oxidative cleavage, desulfonation, deamination, and demethylation, depending on the specific structure of the dye. scispace.com This mechanism avoids the formation of toxic aromatic amines, which can be a drawback of anaerobic degradation processes. mdpi.com The efficiency of laccase-mediated degradation can be enhanced by the presence of redox mediators, which act as electron shuttles between the enzyme and the dye molecule.
Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide variety of organic and inorganic compounds using hydrogen peroxide (H₂O₂) as an oxidizing agent. Two key types of peroxidases involved in dye degradation are Lignin (B12514952) Peroxidase (LiP) and Manganese Peroxidase (MnP).
Lignin Peroxidase (LiP) : LiP has a high redox potential, enabling it to oxidize non-phenolic aromatic compounds, which are common structural motifs in synthetic dyes. The catalytic cycle of LiP involves its oxidation by H₂O₂ to form a high-valent iron species, which then abstracts an electron from the substrate.
Manganese Peroxidase (MnP) : MnP preferentially oxidizes Mn²⁺ to Mn³⁺. The highly reactive Mn³⁺ then acts as a diffusible oxidizing agent, capable of oxidizing a wide range of phenolic and non-phenolic compounds, including various dyes. nih.gov
Studies have demonstrated the effectiveness of both LiP and MnP in the decolorization of various reactive dyes. For example, MnP from Bjerkandera adusta and Pleurotus eryngii has been shown to decolorize azo and phthalocyanine reactive dyes. nih.gov
Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond, which is the defining characteristic of azo dyes. This process typically occurs under anaerobic or microaerophilic conditions and requires a reducing equivalent, such as NADH or NADPH. niscpr.res.in The cleavage of the azo bond results in the formation of colorless aromatic amines. While this leads to decolorization, the resulting amines can sometimes be more toxic than the parent dye. niscpr.res.in Therefore, a subsequent aerobic treatment is often necessary to degrade these aromatic amines completely.
Bacterial azoreductases are classified into two main types: flavin-dependent and flavin-free enzymes. Current time information in Austin, TX, US. The flavin-dependent enzymes are more extensively studied and utilize a flavin cofactor (such as FMN or FAD) to mediate the electron transfer from NAD(P)H to the azo dye.
Understanding the interactions between enzymes and dye molecules at the molecular level is crucial for optimizing bioremediation processes and for the rational design of more efficient biocatalysts.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of dye degradation, molecular docking simulations can provide insights into the binding affinity and the specific interactions between an enzyme's active site and a dye molecule.
Studies have been conducted to investigate the interaction of laccase and peroxidase with various industrial dyes, including reactive blue dyes. niscpr.res.in Molecular docking results can reveal the formation of hydrogen bonds and hydrophobic interactions between the amino acid residues in the enzyme's active site and the dye molecule. niscpr.res.in These interactions are crucial for the stability of the enzyme-substrate complex and for facilitating the catalytic reaction.
For instance, a molecular docking study of a laccase from Trametes hirsuta with several textile dyes, including a reactive blue dye (Reactive Blue 160), revealed a high binding affinity. The stability of the enzyme-dye complex was attributed to the formation of multiple hydrogen bonds and pi-pi interactions within the active site. sciensage.info Similarly, molecular dynamics simulations have shown that reactive blue dyes can form stable complexes with both laccase and peroxidase, indicating their potential for degradation by these enzymes. niscpr.res.in
The table below presents the binding energies from a molecular docking study of various dyes with laccase, illustrating the potential for strong interactions with reactive blue dyes.
| Dye | Binding Energy (kcal/mol) | Reference |
| Reactive Blue 160 | -10.7 | sciensage.info |
| Congo Red | -8.1 | sciensage.info |
| Disperse Blue 1 | -8.0 | sciensage.info |
| Malachite Green | -7.8 | sciensage.info |
| Bromophenol Blue | -7.7 | sciensage.info |
These computational findings provide a molecular-level understanding of the enzymatic degradation of reactive blue dyes and can guide future research in developing more effective bioremediation strategies.
Molecular-Level Interactions between Enzymes and Reactive Blue Dyes
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide critical insights into the binding mechanisms between enzymes and dye molecules at an atomic level. In the context of this compound bioremediation, MD simulations have been employed to study the interactions between this dye and key degrading enzymes such as laccase and peroxidase. niscpr.res.in
Research has shown that Reactive Blue dyes form stable complexes with the active sites of these enzymes. niscpr.res.in The stability of these enzyme-substrate complexes is primarily attributed to the formation of hydrogen and hydrophobic bonds. niscpr.res.in These non-covalent interactions are crucial for positioning the dye molecule correctly within the enzyme's active site, facilitating the catalytic reaction that leads to its degradation.
MD simulation findings indicate that the binding of the reactive blue dye induces significant conformational changes in the structure of both laccase and peroxidase. niscpr.res.in These structural alterations are essential for the catalytic activity, as they can lead to a more favorable orientation of the substrate for degradation. The simulations have demonstrated that the enzyme-dye complexes remain stable throughout the catalytic process, which is a key factor in achieving efficient bioremediation. niscpr.res.in This molecular-level understanding is vital for the rational design of more effective enzymatic degradation systems for reactive dyes like this compound.
Immobilization Techniques for Enhanced Bioremediation and Enzymatic Stability
Cell Immobilization in Polymer Matrices
The entrapment of microbial cells within porous polymer matrices is a common and effective method for their immobilization. Natural polymers like sodium alginate and synthetic polymers such as polyacrylamide are frequently used for this purpose due to their non-toxic nature and mild gelation processes. ijcmas.comresearchgate.net
In the context of reactive dye degradation, bacterial cells, such as those from the genera Pseudomonas and Bacillus, have been successfully immobilized in sodium alginate beads for the decolorization of various reactive dyes. ijcmas.comresearchgate.net The immobilized cells have demonstrated high decolorization efficiency, often exceeding that of free cells. ijcmas.com The porous structure of the polymer matrix allows for the diffusion of the dye molecules to the entrapped cells while protecting the microorganisms from the potentially toxic effects of the dye and its degradation byproducts.
Table 1: Decolorization of Reactive Dyes by Immobilized Bacterial Cells
| Bacterial Species | Immobilization Matrix | Reactive Dye | Decolorization Efficiency (%) |
|---|---|---|---|
| Pseudomonas putida | Sodium Alginate | Reactive Red 195 | 96.59 |
| Pseudomonas putida | Polyacrylamide | Reactive Red 195 | 93.58 |
| Bacillus licheniformis | Sodium Alginate | Reactive Yellow 17 | - |
| Bacillus licheniformis | Sodium Alginate | Reactive Blue 36 | - |
Enzyme Immobilization Methods
The immobilization of enzymes, particularly laccases, on various support materials has been extensively studied for the degradation of synthetic dyes. Immobilization can significantly improve the operational stability of enzymes, including their tolerance to changes in pH and temperature, and allows for their repeated use, which is crucial for cost-effective industrial applications. frontiersin.orgrsc.orgmdpi.comcsic.es
Common enzyme immobilization techniques include:
Adsorption: This method relies on the physical binding of the enzyme to the surface of a carrier through weak interactions such as van der Waals forces.
Covalent Bonding: This involves the formation of strong, stable covalent bonds between the enzyme and the support material.
Entrapment: The enzyme is physically confined within a porous matrix, such as a gel or fiber.
Cross-linking: Enzyme molecules are chemically linked to each other to form insoluble aggregates.
Immobilized laccases have shown high and sustainable removal efficiencies for various types of dyes. rsc.org For instance, laccase immobilized on magnetic nanoparticles has demonstrated excellent reusability over multiple catalytic cycles. mdpi.com The choice of the immobilization method and the carrier material is critical and depends on the specific application and the properties of the enzyme.
Table 2: Reusability of Immobilized Laccase for Dye Degradation
| Support Material | Redox Mediator | Dye Type | Removal Efficiency after 10 Cycles (%) |
|---|---|---|---|
| Magnetic Nanoparticles | ABTS | Triphenylmethane | 78.3 - 99.9 |
| Magnetic Nanoparticles | TEMPO | Azo | 63.1 - 94.6 |
| Magnetic Nanoparticles | VLA | Anthraquinone (B42736) | 60.5 - 74.6 |
Optimization of Bioremediation Process Parameters
The efficiency of the bioremediation of this compound is significantly influenced by various process parameters. Optimizing these parameters is essential for maximizing the rate and extent of dye degradation.
Influence of Carbon and Nitrogen Sources on Enzyme Production
The production of dye-degrading enzymes by microorganisms is highly dependent on the availability of suitable carbon and nitrogen sources in the growth medium. These nutrients are crucial for microbial growth and the synthesis of the necessary enzymatic machinery for dye degradation.
Studies have shown that the addition of supplementary carbon and nitrogen sources can significantly enhance the decolorization of reactive dyes. idosi.orgabap.co.in For many bacterial species, sucrose has been found to be an effective carbon source, while organic nitrogen sources like peptone and yeast extract are generally more effective than inorganic sources. idosi.orgabap.co.in Yeast extract is particularly beneficial as it provides not only nitrogen but also essential vitamins and growth factors that can stimulate both microbial growth and enzyme production. abap.co.in
Table 3: Effect of Carbon and Nitrogen Sources on Reactive Dye Decolorization
| Nutrient Source | Bacterial Species | Reactive Dye | Effect on Decolorization |
|---|---|---|---|
| Sucrose | Bacillus sp. | Reactive Dyes | Maximum decolorization |
| Glucose | Bacillus sp. | Reactive Dyes | Enhanced decolorization |
| Peptone | Bacillus sp. | Reactive Dyes | Maximum decolorization |
| Yeast Extract | Kucoria marina CU2005 | Reactive Blue 222 | 76% decolorization in 24h |
| Lactose | Kucoria marina CU2005 | Reactive Blue 222 | 72% decolorization in 24h |
pH and Temperature Effects on Microbial Activity and Enzyme Kinetics
The pH and temperature of the reaction medium are critical parameters that directly affect the metabolic activity of microorganisms and the catalytic efficiency of enzymes. The optimal pH and temperature for the degradation of this compound can vary depending on the specific microorganisms or enzymes being used.
For many fungal laccases, the optimal pH for activity is in the acidic range, typically between 3.0 and 6.0. nih.govmdpi.com However, some bacterial laccases exhibit optimal activity at neutral or even alkaline pH. nih.gov The effect of pH on enzyme activity is related to changes in the ionization state of amino acid residues in the active site and the redox potential of the substrate.
Temperature also plays a crucial role, with most microbial degradation processes and enzymatic reactions having an optimal temperature range. For laccases, this is often between 30°C and 60°C. nih.govscielo.br Higher temperatures can increase the reaction rate up to a certain point, after which thermal denaturation of the enzyme can lead to a rapid loss of activity. Immobilization can often enhance the thermal stability of enzymes. nih.gov
Table 4: Optimal pH and Temperature for Reactive Dye Decolorization
| Biocatalyst | Reactive Dye | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Laccase (Coriolopsis gallica) | Reactive Black 5 | 4.2 | 55 |
| Laccase (Trichoderma harzianum) | - | 4.5 | 50 |
| Bacillus subtilis | Reactive Blue 160 | 7.0 | 35 |
| Laccase-containing broth (Pleurotus sajor-caju) | Various Reactive Dyes | 3.2 | 35 |
Role of Initial Dye Concentration
The initial concentration of the dye in wastewater is a critical factor that significantly influences the efficiency of bioremediation and enzymatic degradation processes. The relationship between the initial dye concentration and the decolorization rate is complex, often exhibiting an inverse correlation.
Research has shown that as the initial concentration of reactive dyes increases, the percentage of color removal tends to decrease. This phenomenon is attributed to several factors. High concentrations of the dye can be toxic to the microorganisms responsible for degradation, inhibiting their metabolic activity and, consequently, the rate of decolorization. frontiersin.org Furthermore, an increased dye concentration can reduce the transparency of the solution, which in turn affects the penetration of sunlight, a crucial element in some photocatalytic degradation processes. researchgate.net
Studies on various reactive dyes have demonstrated this trend. For example, the decolorization of Direct Red 81 by Bacillus sp. DMS2 was found to decrease as the initial dye concentration increased, with a significant reduction in decolorization time required at lower concentrations. frontiersin.org Similarly, the biosorption capacity of Debaryomyces hansenii F39A for Reactive Blue 19 and Reactive Red 141 increased with rising initial dye concentrations up to 350 mg/l. researchgate.net
The following table summarizes the effect of initial dye concentration on the decolorization of different reactive dyes by various microorganisms.
| Microorganism/System | Reactive Dye | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (h) |
| Bacillus sp. DMS2 | Direct Red 81 | 1000 | Not specified | 24 |
| Bacillus sp. DMS2 | Direct Red 81 | 1500 | 80 | 32 |
| Flora DDMY2 | Reactive Blue 19 | 50-300 | >80 | 48 |
| Flora DDMY2 | Reactive Blue 19 | >400 | Decreased | 96 |
| Pseudomonas sp. SUK1 | Reactive Blue 59 | 5000 | High | Not specified |
Analysis of Biodegradation Byproducts and Pathways
Understanding the byproducts and metabolic pathways involved in the biodegradation of this compound is essential for assessing the detoxification process and ensuring the complete mineralization of the dye. The breakdown of azo dyes, a major class of reactive dyes, typically occurs in a two-step process involving the initial cleavage of the azo bond, followed by the degradation of the resulting aromatic amines.
Under anaerobic conditions, the primary mechanism of azo dye degradation is the reductive cleavage of the azo bond (–N=N–) by enzymes such as azoreductases. ijcmas.comresearchgate.net This initial step results in the formation of colorless, but potentially hazardous, aromatic amines. ijcmas.com The subsequent aerobic stage is crucial for the degradation of these aromatic amines through the action of enzymes like hydroxylases and oxygenases. researchgate.net
Various analytical techniques are employed to identify the intermediate and final products of biodegradation. These include:
UV-Vis Spectrophotometry: Used to monitor the decolorization process by observing changes in the absorption spectrum of the dye solution.
Fourier Transform Infrared Spectroscopy (FTIR): Helps in identifying changes in the functional groups of the dye molecule during degradation.
High-Performance Liquid Chromatography (HPLC): Separates the components of the degradation mixture, allowing for the identification of intermediate products. abap.co.in
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying the volatile and semi-volatile organic compounds produced during biodegradation. abap.co.in
Studies on the biodegradation of similar reactive dyes have provided insights into potential pathways. For example, the degradation of Reactive Blue 19 by a mixed bacterial flora, DDMY2, resulted in the identification of three degradation products, leading to a speculated degradation pathway. nih.gov Similarly, the degradation of Reactive Blue 222 by Kucoria marina CU2005 involved the breakdown of the azo bond to form three lower molecular weight compounds. abap.co.in In the case of Acid Blue 113 degradation by Sphingomonas melonis B-2, the key pathways were identified as benzoate and naphthalene degradation. mdpi.com The degradation of Methyl Orange by Pseudomonas sp. SUK1 was found to produce 1,4-benzenediamine, N,N-dimethyl as a final product. researchgate.net
The toxicity of the degradation byproducts is a critical aspect of bioremediation. Phytotoxicity and microbial toxicity studies are often conducted to ensure that the breakdown products are less harmful than the parent dye molecule. frontiersin.orgresearchgate.net Successful detoxification is indicated by the non-toxic nature of the final metabolites. researchgate.net
Bioreactor Design and Performance for Reactive Blue Dye Treatment
The successful implementation of bioremediation for reactive dyes on an industrial scale relies heavily on the design and performance of bioreactors. A variety of bioreactor configurations have been developed and investigated for their efficiency in treating dye-containing wastewater. The choice of bioreactor depends on several factors, including the type of microorganisms, the characteristics of the wastewater, and the desired level of treatment.
Commonly used bioreactors for dye degradation include:
Anaerobic Baffled Reactors (ABR): These reactors are effective for the initial anaerobic decolorization of azo dyes. They consist of a series of compartments that create a long and tortuous path for the wastewater, promoting contact between the biomass and the dye. ABRs have shown high color and COD (Chemical Oxygen Demand) reduction for reactive dyes. researchgate.net
Membrane Bioreactors (MBR): MBRs combine biological treatment with membrane filtration, offering high-quality effluent. They can be operated in both anaerobic and aerobic modes. Anaerobic dynamic membrane bioreactors (AnDMBR) have demonstrated excellent color and soluble COD removal for anthraquinone dyes. researchgate.net
Fixed-Bed Bioreactors: In these reactors, microorganisms are immobilized on a support material, forming a biofilm. This configuration prevents the washout of biomass and allows for high microbial concentrations, leading to efficient dye removal. mdpi.com
Sequential Anaerobic-Aerobic Bioreactors: This design mimics the natural two-step degradation process of azo dyes. The initial anaerobic stage facilitates the reductive cleavage of the azo bond, followed by an aerobic stage for the degradation of the resulting aromatic amines. A prototype bioreactor with sequential anoxic and aerobic phases has shown almost complete removal of a Reactive Blue dye. researchgate.net
The performance of these bioreactors is evaluated based on parameters such as color removal efficiency, COD reduction, and the stability of the system under varying operational conditions. For instance, a laboratory-scale anaerobic baffled reactor achieved an average color reduction of 86% and a COD reduction of over 90% for CI Reactive Red 141. researchgate.net An anaerobic dynamic membrane bioreactor treating anthraquinone dye textile wastewater showed soluble COD and color removal of 98.5% and over 97.5%, respectively. researchgate.net
The table below provides a summary of the performance of different bioreactor types in treating reactive dyes.
| Bioreactor Type | Reactive Dye | Key Performance Metrics |
| Anaerobic Baffled Reactor (ABR) | CI Reactive Red 141 | >90% COD reduction, 86% average color reduction |
| Anaerobic Dynamic Membrane Bioreactor (AnDMBR) | Anthraquinone dye | 98.5% soluble COD removal, >97.5% color removal |
| Fixed-Bed Bioreactor | Reactive Blue 19 | 83% removal yield at 100 mg/L |
| Sequential Anoxic-Aerobic Bioreactor | Reactive Blue azo dye | ~99% color removal |
Hybrid and Integrated Remediation Systems for Reactive Blue 231
Adsorption-Photocatalysis Integration
The primary mechanism involves the adsorption of dye molecules onto the surface of the adsorbent, which increases the concentration of the pollutant near the photocatalyst. nih.govmdpi.com This proximity enhances the efficiency of the photocatalytic degradation process when the system is exposed to a light source (e.g., UV or solar light). ijcce.ac.ircore.ac.uk The photocatalyst, upon activation by light, generates highly reactive oxygen species (ROS), such as hydroxyl radicals, which then attack and break down the adsorbed dye molecules into simpler, less harmful compounds. nih.govijcce.ac.ir
The synergistic effect is clear: adsorption pre-concentrates the dye, making the photocatalytic action more targeted and efficient, while photocatalysis regenerates the adsorbent surface by degrading the adsorbed pollutants, allowing for its reuse. nih.gov
Table 1: Research Findings on Adsorption-Photocatalysis for Dye Removal
| Composite Material | Target Pollutant | Degradation Efficiency | Time | Key Findings |
|---|---|---|---|---|
| TiO2/Activated Carbon | Methylene (B1212753) Blue | 99.6% | 100 min | The composite showed excellent synergistic adsorption and photocatalytic properties. nih.gov |
| GO/ZnTiO3/TiO2 | Methylene Blue | Adsorption capacity of 78 mg/g | - | Adsorption was optimal near neutral pH and enhanced at higher temperatures. researchgate.net |
| ZnO on Activated Clay | Maxilon Red | 99% | 90 min | The study demonstrated effective dye removal by coupling adsorption with photocatalysis. ijcce.ac.ir |
This table is interactive. Click on the headers to sort the data.
Coagulation/Flocculation as Pre-treatment Coupled with Advanced Processes
Coagulation and flocculation are widely used as a pre-treatment step in a multi-stage process for treating textile wastewater. iwaponline.comfrontiersin.org This chemical process involves adding coagulants, such as aluminum sulfate (B86663) or ferric chloride, to destabilize and aggregate suspended and colloidal particles, including dye molecules, into larger flocs that can be easily removed by sedimentation or filtration. iwaponline.comsrce.hrmdpi.com
Research has demonstrated that combining coagulation with AOPs like ozonation or UV/H2O2 can achieve very high removal rates for both color and COD. For example, one study showed that a combined coagulation and UV/O3 process was effective in removing effluent organic matter from pharmaceutical wastewater. mdpi.com Another study on olive mill wastewater reported that a combined process of coagulation and AOPs achieved up to 95% COD removal, a significant increase from the 10-39% removal by AOPs alone. researchgate.net
Electrochemical-Biological Hybrid Systems
Electrochemical-biological hybrid systems represent an innovative approach that combines the principles of electrochemistry and biological degradation for the treatment of recalcitrant pollutants like Reactive Blue 231. rsc.org These systems, often referred to as bio-electrochemical systems (BESs), can include technologies like microbial fuel cells (MFCs) where microbial metabolism is used to generate an electric current while degrading organic matter. rsc.org
A key example of this hybrid approach is the bio-electro-Fenton (BEF) system. rsc.org In a BEF system, the anodic chamber contains microorganisms that oxidize organic matter from the wastewater, producing electrons and protons. These electrons travel to the cathode, where they participate in Fenton's reaction, generating highly reactive hydroxyl radicals (•OH) that can degrade complex dye molecules. rsc.org This process offers the dual benefit of wastewater treatment and electricity generation, making it a promising sustainable technology. rsc.org
Membrane Bioreactor (MBR) Integration with AOPs
Membrane Bioreactors (MBRs) combine conventional biological treatment processes, like activated sludge, with membrane filtration. upc.edunih.gov This integration allows for the maintenance of high concentrations of biomass, leading to more efficient biological degradation in a smaller footprint compared to conventional systems. upc.edumdpi.com The membrane acts as a physical barrier, retaining suspended solids and microorganisms while allowing treated water to pass through, resulting in a high-quality effluent. upc.educdmsmith.com
However, MBRs alone may not completely remove recalcitrant dyes like this compound. mdpi.com To enhance their performance, MBRs are often integrated with Advanced Oxidation Processes (AOPs). iwaponline.comscispace.com The AOP step can be applied either before or after the MBR. Pre-treatment with AOPs can break down complex dye molecules into more biodegradable forms, which are then more easily removed by the biological process in the MBR. scispace.com Post-treatment of the MBR permeate with an AOP can "polish" the effluent, removing any remaining color and persistent organic compounds to meet stringent discharge or reuse standards. cdmsmith.comscispace.com
This hybrid MBR-AOP approach has been shown to be highly effective. upc.eduscispace.com For instance, a study on a hybrid MBBR-MBR (Moving Bed Biofilm Reactor-Membrane Bioreactor) system for textile wastewater treatment achieved 93% COD removal and 85% color removal. upc.edu Another enhanced MBR (eMBR) system, which included anoxic and aerobic reactors with a UV disinfection unit, demonstrated 96% color removal and 81.8% COD removal from synthetic textile wastewater. mdpi.com
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 135470701 |
| Titanium dioxide | 26042 |
| Zinc oxide | 14806 |
| Aluminum sulfate | 24850 |
| Ferric chloride | 24380 |
| Ozone | 24823 |
| Hydrogen peroxide | 784 |
This table is interactive. Click on the headers to sort the data.
Comparative Analysis of Reactive Blue 231 Remediation Technologies
Efficacy Assessment of Different Treatment Approaches (Decolorization, Mineralization)
The effectiveness of a remediation technology is primarily assessed by its ability to decolorize the dye and, more importantly, to mineralize it into simpler, non-toxic compounds. Various methods have been investigated for the degradation of reactive dyes, showing a wide range of efficiencies.
Advanced Oxidation Processes (AOPs) are a prominent class of chemical treatment methods that have demonstrated high efficacy. For instance, the electrochemical treatment of C.I. Reactive Red 231, a dye with a similar chlorotriazine reactive group, achieved 98-100% color removal. upc.edu Similarly, electrochemical oxidation of Reactive Blue 4 resulted in a decolorization efficiency of 96.7% after 45 minutes of electrolysis. ascelibrary.org The Fenton process, another AOP, has been shown to completely decolorize various reactive dyes. mdpi.com Ozonation has also proven effective, with studies showing up to 99% discoloration for Reactive Blue 19 after 30 minutes of treatment. scientific-publications.net A combined treatment of ozonation with hydrogen peroxide increased the degradation of Procion Blue, a reactive dye, to 92%. ut.ac.ir
Photocatalytic degradation is another effective AOP. Studies using titanium dioxide (TiO2) as a photocatalyst have shown significant degradation of reactive dyes under UV or solar irradiation. core.ac.uk For example, the sonophotocatalytic degradation of Reactive Blue 19 using sulfur-doped TiO2 nanoparticles resulted in 90% degradation within 120 minutes. nih.gov
Biological treatment methods, while often considered more environmentally friendly, can have variable efficacy. Some microbial strains have shown good decolorization capabilities. For instance, Trametes hirsuta and Pleurotus florida have demonstrated the ability to decolorize reactive dyes. Mixed microbial cultures in a membrane bioreactor achieved color removal efficiencies of 70–80% and mineralization rates of 50–75% for reactive dyes. iwaponline.com
Adsorption is a physical method that can achieve high removal efficiencies. Materials like activated carbon have demonstrated over 90% removal of Reactive Blue 231 from synthetic wastewater under optimized conditions.
Below is a data table summarizing the efficacy of different treatment approaches for reactive dyes, including this compound and similar compounds.
| Treatment Approach | Target Dye | Decolorization Efficiency (%) | Mineralization Efficiency (%) | Reference |
| Electrochemical Treatment | C.I. Reactive Red 231 | 98-100 | - | upc.edu |
| Electrochemical Oxidation | Reactive Blue 4 | 96.7 | - | ascelibrary.org |
| Electrocoagulation | Reactive Red 2 | 97 | 72 (COD Removal) | iwaponline.com |
| Fenton Process | Various Reactive Dyes | ~100 | - | mdpi.com |
| Ozonation | Reactive Blue 19 | 99 | - | scientific-publications.net |
| Ozonation + H2O2 | Procion Blue | 92 | - | ut.ac.ir |
| Sonophotocatalysis | Reactive Blue 19 | 90 | - | nih.gov |
| Microbial (Membrane Bioreactor) | Reactive Dyes | 70-80 | 50-75 | iwaponline.com |
| Adsorption (Activated Carbon) | This compound | >90 | - |
Note: Mineralization data is often reported as Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) removal, which indicates the reduction of organic pollutants but not necessarily complete conversion to CO2 and water.
Energy Consumption and Operational Considerations
The practical feasibility of a remediation technology is heavily influenced by its energy consumption and operational complexity.
Energy Consumption:
High Energy Consumers: Advanced Oxidation Processes that rely on external energy sources, such as UV lamps for photocatalysis and photo-Fenton processes, or electricity for electrochemical treatments and ozonation, generally have high energy demands. researchgate.net For instance, electrochemical treatment to achieve over 95% color removal from a 100 mg/L dye solution required approximately 1 kWh/m³. researchgate.net Membrane filtration processes like reverse osmosis are also energy-intensive due to the high pressures needed to overcome osmotic pressure. umsha.ac.ir
Lower Energy Consumers: Biological treatment methods, particularly anaerobic processes, generally have lower energy requirements. mdpi.com Adsorption is also a low-energy process, with the main energy consumption associated with mixing and pumping, and potentially the regeneration of the adsorbent.
Operational Considerations:
Process Control: AOPs often require careful control of operational parameters such as pH, catalyst dosage, and oxidant concentration to ensure optimal performance and prevent the formation of undesirable byproducts. mdpi.comnano-ntp.com For example, the Fenton process is highly pH-dependent. mdpi.com
Sludge Handling: Biological treatments and coagulation/flocculation processes generate significant amounts of sludge that require dewatering, treatment, and disposal, adding to the operational complexity and cost. umsha.ac.irmdpi.com
Reagent Handling: Chemical treatment methods involve the storage and handling of potentially hazardous chemicals like strong acids, bases, and oxidizing agents.
Effluent Characteristics: The high salinity and alkaline nature of reactive dye effluents can pose challenges for many treatment processes. researchgate.net High salt concentrations can inhibit biological activity and may affect the efficiency of some AOPs and adsorption processes. However, in electrochemical treatments, the high conductivity of saline effluents can be advantageous, reducing energy consumption. researchgate.net
Water and Salt Recovery: A significant operational consideration for the textile industry is the potential for reusing water and salt. wrc.org.za Membrane filtration and, to some extent, adsorption on specific materials can allow for the separation of the dye from the saline water, enabling its reuse in subsequent dyeing processes, which can lead to significant cost and energy savings. wrc.org.za
Q & A
Q. How can I reproducibly synthesize Reactive Blue 231 and verify its purity for initial characterization?
Methodological Answer:
- Follow a documented synthetic protocol with precise stoichiometric ratios of precursors (e.g., chlorotriazine derivatives and chromophoric intermediates).
- Characterize the product using UV-Vis spectroscopy (λmax ~620–630 nm for the anthraquinone moiety) and High-Performance Liquid Chromatography (HPLC) to confirm purity (>95%) .
- Include elemental analysis (C, H, N, S) and FT-IR to validate functional groups (e.g., sulfonic acid groups at 1030–1200 cm⁻¹) .
Q. What are the critical parameters to monitor during this compound’s dye-fiber covalent bonding studies?
Methodological Answer:
- Control pH (optimally pH 10–12 for cellulose fibers), temperature (60–80°C), and electrolyte concentration (NaCl/Na₂SO₄) to mimic industrial dyeing conditions .
- Measure fixation efficiency via spectrophotometric analysis of residual dye in the bath and use mass balance calculations to quantify covalent vs. non-covalent adsorption .
Advanced Research Questions
Q. How can I resolve contradictory spectral data (e.g., NMR vs. UV-Vis) in this compound’s structural analysis?
Methodological Answer:
- Perform multidimensional NMR (e.g., ¹H-¹³C HSQC) to resolve overlapping signals caused by tautomerism or aggregation in aqueous solutions .
- Validate with time-resolved UV-Vis spectroscopy under controlled ionic strength to distinguish monomeric vs. aggregated states .
- Cross-reference with computational simulations (DFT for electronic transitions) to reconcile experimental and theoretical spectra .
Q. What experimental designs mitigate interference from competing reactions in this compound’s degradation studies?
Methodological Answer:
- Use radical scavengers (e.g., tert-butanol for hydroxyl radicals) in advanced oxidation processes (AOPs) to isolate degradation pathways .
- Employ LC-MS/MS to identify transient intermediates and construct kinetic models (pseudo-first-order vs. Langmuir-Hinshelwood mechanisms) .
- Validate reproducibility via triplicate runs with statistical analysis (ANOVA, p < 0.05) to confirm significance .
Data Analysis and Interpretation
Q. How should I handle variability in adsorption isotherm data for this compound on heterogeneous substrates?
Methodological Answer:
- Apply non-linear regression to compare models (Langmuir, Freundlich, Temkin) using Akaike Information Criterion (AIC) for best fit .
- Report confidence intervals for parameters (e.g., maximum adsorption capacity qmax) and use bootstrap resampling to assess uncertainty .
- Document substrate heterogeneity (e.g., SEM-EDS for surface composition) as a covariate in analysis .
Q. What statistical approaches are robust for comparing this compound’s photocatalytic degradation efficiency across studies?
Methodological Answer:
- Normalize degradation rates to catalyst surface area and light intensity metrics .
- Use meta-analysis techniques (e.g., random-effects models) to account for inter-study variability in reactor design or dye concentration .
- Report effect sizes (Cohen’s d) rather than solely p-values to emphasize practical significance .
Contradiction and Reproducibility
Q. How do I address conflicting reports on this compound’s toxicity in aquatic bioassays?
Methodological Answer:
- Replicate assays under standardized OECD guidelines (e.g., Daphnia magna immobilization tests) with controlled dissolved oxygen and temperature .
- Quantify dye purity (HPLC) and degradation byproducts (LC-MS) to isolate toxicity sources .
- Perform sensitivity analysis to identify critical variables (e.g., exposure duration, organism lifecycle stage) .
Q. Why do kinetic rate constants for this compound’s ozonation vary across studies, and how can this be resolved?
Methodological Answer:
- Standardize ozonation conditions: gas flow rate, ozone generator calibration, and quenching method (Na₂S₂O₃ vs. ascorbic acid) .
- Publish raw kinetic datasets with metadata (e.g., pH, TOC levels) in repositories like Zenodo for cross-validation .
- Use Arrhenius plots to extrapolate rate constants to common reference temperatures (e.g., 25°C) .
Ethical and Reporting Standards
Q. How do I ensure compliance with FAIR principles when publishing this compound datasets?
Methodological Answer:
- Assign DOIs to datasets via repositories (e.g., Figshare) and include machine-readable metadata (e.g., solvent, instrument calibration details) .
- Use standardized ontologies (e.g., ChEBI for chemical identifiers) to enhance interoperability .
- Disclose data limitations (e.g., detection limits for LC-MS) in the "Data Availability" section .
Q. What are best practices for citing prior work on this compound while avoiding redundant methodologies?
Methodological Answer:
- Conduct a systematic literature review using Boolean search strategies (e.g., "this compound" AND (synthesis OR degradation) NOT "textile wastewater") in Scopus/Web of Science .
- Use citation management tools (e.g., Zotero) to track primary sources and avoid over-reliance on review articles .
- Differentiate your approach by explicitly stating novel parameters (e.g., novel catalyst, in-situ spectroscopy) in the introduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
